Product packaging for 27-Hydroxymangiferonic acid(Cat. No.:)

27-Hydroxymangiferonic acid

Cat. No.: B1160440
M. Wt: 470.7 g/mol
InChI Key: VEPCBVRKVVOSDM-KCHVJCDVSA-N
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Description

27-Hydroxymangiferonic acid has been reported in Apis mellifera with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B1160440 27-Hydroxymangiferonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPCBVRKVVOSDM-KCHVJCDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Agonistic Effect of 27-Hydroxymangiferonic Acid on Farnesoid X Receptor: A Molecular Mechanism Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 5, 2025 – In the intricate world of cellular signaling and drug discovery, the mechanism of action of novel compounds is a cornerstone of therapeutic advancement. This technical guide delves into the molecular workings of 27-Hydroxymangiferonic acid (27-HMA), a natural compound that has demonstrated significant biological activity. Emerging research pinpoints 27-HMA as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating metabolic pathways. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experiments, and detailed methodologies for the scientific community.

Core Mechanism: Activation of Nuclear Receptors

This compound primarily exerts its effects by activating the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] In studies conducted on the model organism Caenorhabditis elegans, 27-HMA has been shown to interact with FXR homologs, namely NHR-8 and DAF-12.[1][2][3][4] This activation of nuclear hormone receptors is central to the compound's observed therapeutic potential, including lifespan extension and neuroprotective effects.[1][2][3][4]

The binding of 27-HMA to FXR initiates a cascade of downstream signaling events. As a nuclear receptor, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of 27-HMA Activity

The efficacy of this compound as an FXR agonist and its subsequent biological effects have been quantified in several key experiments. The following tables summarize the significant findings.

Parameter Value Assay Reference
EC50 for FXR Activation6.693 µMDual-Luciferase Reporter Assay[4]
Table 1: In Vitro FXR Activation by this compound. This table details the half-maximal effective concentration (EC50) of 27-HMA required to activate the Farnesoid X Receptor (FXR) in a cell-based reporter assay.
Experimental Group Mean Lifespan Extension (%) p-value Reference
Wild-type C. elegans + 27-HMA15.4%< 0.001
daf-12 mutant + 27-HMANo significant extension> 0.05
nhr-8 mutant + 27-HMANo significant extension> 0.05
Table 2: Effect of this compound on C. elegans Lifespan. This table summarizes the percentage increase in mean lifespan of wild-type and mutant C. elegans strains upon treatment with 27-HMA, highlighting the dependency on DAF-12 and NHR-8.
Gene Fold Change in Expression (27-HMA vs. Control) p-value Reference
cyp35b1~ 3.5< 0.01[1]
gst-4~ 2.8< 0.01[1]
ugt-44~ 2.5< 0.05[1]
pgp-12~ 2.2< 0.05[1]
Table 3: Upregulation of Detoxification Genes in C. elegans by this compound. This table presents the fold change in the expression of key detoxification genes in C. elegans following treatment with 27-HMA, as determined by quantitative real-time PCR (qRT-PCR).[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves a series of well-defined molecular events, from receptor binding to the modulation of gene expression. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experiments.

27_HMA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_HMA 27-Hydroxymangiferonic Acid FXR_RXR_inactive FXR-RXR (inactive) 27_HMA->FXR_RXR_inactive Binds and Activates FXR_RXR_active FXR-RXR (active) FXR_RXR_inactive->FXR_RXR_active Conformational Change HRE Hormone Response Element (HRE) FXR_RXR_active->HRE Translocates to Nucleus and Binds HRE Target_Genes Target Gene Transcription HRE->Target_Genes Initiates Transcription Detox_Genes Detoxification Genes (e.g., cyp35b1, gst-4) Target_Genes->Detox_Genes Upregulates

Diagram 1: 27-HMA Signaling Pathway via FXR Activation.

Experimental_Workflow_Lifespan_Assay Start Start: Synchronized L1 Larvae Treatment Treatment Groups: - Control (Vehicle) - 27-HMA Start->Treatment Incubation Incubation at 20°C on NGM plates Treatment->Incubation Monitoring Daily Monitoring for Survival Incubation->Monitoring Data_Analysis Data Analysis: - Survival Curves - Mean Lifespan Calculation - Statistical Analysis (Log-rank test) Monitoring->Data_Analysis End End: All worms have died Data_Analysis->End

Diagram 2: Workflow for C. elegans Lifespan Assay.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the effects of this compound, detailed experimental methodologies are crucial.

Dual-Luciferase Reporter Assay for FXR Activation
  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound or a vehicle control.

  • Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

  • Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a nonlinear regression model.

C. elegans Lifespan Assay
  • Strain Maintenance: Wild-type (N2) and mutant C. elegans strains are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Synchronization: Age-synchronized populations of worms are obtained by bleaching gravid adults to isolate eggs, which are then allowed to hatch into L1 larvae in M9 buffer.

  • Treatment: Synchronized L1 larvae are transferred to NGM plates containing either the vehicle control or this compound. To prevent progeny from hatching, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the plates once the worms reach the L4 stage.

  • Survival Scoring: The number of living and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between curves is determined using the log-rank (Mantel-Cox) test.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Age-synchronized young adult C. elegans are treated with this compound or a vehicle control for a specified period. Total RNA is then extracted using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers are used for amplification. The expression levels are normalized to a reference gene (e.g., act-1).

  • Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method. Statistical significance is determined using a Student's t-test or ANOVA.

Conclusion

This compound represents a promising natural compound with a clear mechanism of action centered on the activation of the Farnesoid X Receptor and its homologs. The agonistic activity on these nuclear receptors leads to the modulation of downstream target genes, particularly those involved in detoxification and stress resistance, ultimately contributing to its beneficial effects on lifespan and neuroprotection in preclinical models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of 27-HMA as a potential therapeutic agent.

References

27-Hydroxymangiferonic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 27-Hydroxymangiferonic acid, a naturally occurring triterpenoid (B12794562) with significant therapeutic potential. The document details its discovery, primary natural source, and elucidated biological activities, with a focus on its role as a Farnesoid X Receptor (FXR) agonist. Detailed experimental methodologies for isolation and biological assays are provided, alongside quantitative data and visual representations of its signaling pathways to support further research and drug development efforts.

Discovery and Natural Occurrence

This compound is a triterpenoid found within the mango tree, Mangifera indica. While the precise initial discovery and characterization of this compound is not definitively documented in readily available literature, a closely related compound, 29-hydroxymangiferonic acid, was isolated from the stem bark of Mangifera indica and described by Anjaneyulu et al. in 1994. It is plausible that these compounds are either identical, with differing nomenclature based on carbon numbering conventions, or closely related isomers.

The primary and most well-documented natural source of this compound is the fruit of Mangifera indica.[1][2] Various parts of the mango tree, including the leaves and bark, are known to be rich sources of other triterpenoids and polyphenolic compounds.[3][4]

Physicochemical Properties

PropertyValue
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
Class Triterpenoid

Biological Activity and Signaling Pathway

This compound has been identified as a novel and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[2][5][6]

Farnesoid X Receptor (FXR) Activation

Studies have demonstrated that this compound activates the transcriptional activity of FXR in a dose-dependent manner.

Parameter Value Assay
EC₅₀ 6.693 µMDual luciferase reporter assay

Table 1: In vitro activation of Farnesoid X Receptor (FXR) by this compound.[6]

The activation of FXR by this compound initiates a cascade of downstream signaling events. FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets include Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_HMA 27-Hydroxymangiferonic Acid FXR FXR 27_HMA->FXR Binds to FXR_RXR_HMA FXR-RXR-27-HMA Complex FXR->FXR_RXR_HMA RXR RXR RXR->FXR_RXR_HMA Heterodimerizes FXRE FXR Response Element (FXRE) FXR_RXR_HMA->FXRE Binds to SHP SHP (Small Heterodimer Partner) Gene Transcription FXRE->SHP Activates CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 Inhibits Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid Regulates

Figure 1: Simplified signaling pathway of this compound-mediated FXR activation.
Lifespan Extension in Caenorhabditis elegans

Research has shown that this compound can extend the lifespan of the model organism Caenorhabditis elegans. This effect is mediated through the activation of nuclear hormone receptors, specifically NHR-8 and DAF-12, which are homologs of mammalian FXR.[1] The longevity-promoting effects are also linked to the insulin/insulin-like growth factor-1 signaling (IIS) pathway.[1][2][6]

Concentration (µM) Lifespan Extension (%)
207.34
5012.78
10016.67
1509.41
2006.03

Table 2: Effect of this compound on the lifespan of Caenorhabditis elegans.[1]

Experimental Protocols

Isolation of this compound from Mangifera indica Bark (Proposed Method)

This protocol is a generalized procedure based on methods for isolating triterpenoid acids from plant materials.

  • Extraction:

    • Air-dried and powdered stem bark of Mangifera indica (1 kg) is extracted with methanol (B129727) (5 L) at room temperature for 72 hours.

    • The extraction is repeated three times.

    • The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).

    • The ethyl acetate fraction, which is expected to contain the triterpenoid acids, is concentrated to dryness.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized by spraying with a solution of ceric sulfate (B86663) in sulfuric acid followed by heating.

  • Purification:

    • Fractions showing the presence of the desired compound are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

    • The purified compound is recrystallized from a suitable solvent (e.g., methanol) to obtain pure this compound.

Isolation_Workflow Start Dried Mangifera indica Stem Bark Powder Extraction Methanol Extraction (3x, 72h) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partition Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partition Fractions n-Hexane Fraction Chloroform Fraction Ethyl Acetate Fraction Partition->Fractions Concentration2 Concentration of Ethyl Acetate Fraction Fractions->Concentration2 Select Ethyl Acetate Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Purification Further Purification (Prep-HPLC) TLC->Purification Combine Fractions Crystallization Recrystallization Purification->Crystallization Final_Product Pure 27-Hydroxymangiferonic Acid Crystallization->Final_Product

Figure 2: General workflow for the isolation of this compound.
C. elegans Lifespan Assay

  • Strain and Maintenance:

    • Wild-type C. elegans (N2 Bristol strain) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Synchronization:

    • Gravid adult worms are treated with a bleach solution to isolate eggs.

    • The eggs are allowed to hatch in M9 buffer, and the synchronized L1 larvae are transferred to NGM plates.

  • Treatment:

    • Synchronized L4 larvae are transferred to fresh NGM plates containing different concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept constant across all groups, including control).

    • Control plates contain the solvent alone.

  • Lifespan Analysis:

    • Worms are transferred to fresh treatment plates every other day.

    • The number of live and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

    • Worms that crawl off the agar, have protruding intestines, or die from desiccation are censored from the analysis.

    • Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Future Directions and Therapeutic Potential

The ability of this compound to activate FXR makes it a promising candidate for the development of therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and type 2 diabetes. Its demonstrated effects on lifespan in a model organism also warrant further investigation into its potential anti-aging and neuroprotective properties. Future research should focus on elucidating the precise molecular mechanisms of action, conducting preclinical studies in mammalian models, and optimizing its pharmacokinetic and pharmacodynamic properties.

References

The Putative Biosynthesis of 27-Hydroxymangiferonic Acid in Mangifera indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangifera indica L. (mango) is a rich source of bioactive triterpenoids, including mangiferonic acid and its hydroxylated derivatives. 27-Hydroxymangiferonic acid, a cycloartane-type triterpenoid (B12794562), is of interest for its potential pharmacological activities. This technical guide outlines the putative biosynthetic pathway of this compound in Mangifera indica, based on the current understanding of triterpenoid biosynthesis in plants. While the complete pathway has not been fully elucidated in M. indica, this document provides a robust theoretical framework, details generalized experimental protocols for its investigation, and presents the information in a format accessible to researchers in natural product chemistry and drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. In plants, the biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene, which is formed from the cytosolic mevalonic acid (MVA) pathway.[1][2] This cyclization is catalyzed by oxidosqualene cyclases (OSCs), leading to a variety of triterpene scaffolds.[1] These scaffolds then undergo a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), as well as glycosylations and other decorations, to yield the vast array of triterpenoids found in nature.[3][4][5][6]

Mangifera indica is known to produce several cycloartane-type triterpenoids, including mangiferonic acid. The presence of hydroxylated derivatives, such as this compound, strongly suggests the activity of specific P450 enzymes that functionalize the mangiferonic acid backbone. This guide details the proposed biosynthetic steps leading to this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Triterpene Precursor, 2,3-Oxidosqualene, via the Mevalonate (MVA) Pathway: This is a well-established pathway in plants for the synthesis of all isoprenoids, including triterpenoids.[1][2]

  • Cyclization of 2,3-Oxidosqualene to the Cycloartane (B1207475) Scaffold: This step is catalyzed by a specific oxidosqualene cyclase, cycloartenol (B190886) synthase.

  • Oxidative Modifications of the Cycloartane Scaffold to form Mangiferonic Acid and its subsequent hydroxylation: This involves a series of oxidations likely catalyzed by cytochrome P450 enzymes to first produce mangiferonic acid, which is then hydroxylated at the C-27 position.

A diagrammatic representation of this proposed pathway is provided below.

Biosynthesis of this compound cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Cycloartane Biosynthesis and Modification Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (OSC) Mangiferonic Acid Mangiferonic Acid Cycloartenol->Mangiferonic Acid Multiple Steps (P450s) This compound This compound Mangiferonic Acid->this compound Mangiferonic Acid C-27 Hydroxylase (putative P450)

Figure 1: Putative biosynthetic pathway of this compound.

Key Enzymatic Steps and Hypothetical Enzymes

The table below summarizes the key enzymatic reactions and the putative enzymes involved in the biosynthesis of this compound in Mangifera indica.

StepSubstrateProductPutative Enzyme ClassEnzyme Name (Hypothetical)
1Acetyl-CoA2,3-OxidosqualeneVarious enzymes of the MVA pathway-
22,3-OxidosqualeneCycloartenolOxidosqualene Cyclase (OSC)MiCAS1 (Cycloartenol Synthase 1)
3CycloartenolMangiferonic AcidCytochrome P450 MonooxygenaseMultiple P450s
4Mangiferonic AcidThis compoundCytochrome P450 MonooxygenaseMiCYPXXX (A specific P450)

Table 1: Summary of Putative Enzymatic Steps.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify candidate genes for a specific biosynthetic pathway is through transcriptomic analysis.

Experimental Workflow:

Gene Identification Workflow Plant Tissue Collection Plant Tissue Collection Metabolite Extraction Metabolite Extraction Plant Tissue Collection->Metabolite Extraction RNA Extraction RNA Extraction cDNA Library Preparation cDNA Library Preparation RNA Extraction->cDNA Library Preparation Next-Generation Sequencing (NGS) Next-Generation Sequencing (NGS) cDNA Library Preparation->Next-Generation Sequencing (NGS) Transcriptome Assembly Transcriptome Assembly Next-Generation Sequencing (NGS)->Transcriptome Assembly Gene Annotation Gene Annotation Transcriptome Assembly->Gene Annotation Identification of Candidate P450s Identification of Candidate P450s Gene Annotation->Identification of Candidate P450s LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Identification of this compound Identification of this compound LC-MS Analysis->Identification of this compound Correlation Analysis Correlation Analysis Identification of this compound->Correlation Analysis Identification of Candidate P450s->Correlation Analysis Prioritized Candidate Genes Prioritized Candidate Genes Correlation Analysis->Prioritized Candidate Genes

Figure 2: Workflow for candidate gene identification.

Protocol:

  • Plant Material: Collect tissues from Mangifera indica known to accumulate this compound (e.g., leaves, bark).

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the transcripts by comparing them against public databases (e.g., NCBI, KEGG) to identify putative cytochrome P450s.

  • Metabolite Analysis: Extract metabolites from the same tissues and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of mangiferonic acid and this compound.

  • Co-expression Analysis: Correlate the expression levels of the identified P450 genes with the abundance of this compound across different tissues or developmental stages. P450s whose expression positively correlates with the metabolite accumulation are strong candidates.

Functional Characterization of Candidate P450s

The function of candidate P450 enzymes can be determined by heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast).

Experimental Workflow:

Functional Characterization Workflow Candidate P450 Gene Candidate P450 Gene Cloning into Yeast Expression Vector Cloning into Yeast Expression Vector Candidate P450 Gene->Cloning into Yeast Expression Vector Transformation of Yeast Transformation of Yeast Cloning into Yeast Expression Vector->Transformation of Yeast Yeast Culture Yeast Culture Transformation of Yeast->Yeast Culture Microsome Isolation Microsome Isolation Yeast Culture->Microsome Isolation In vitro Enzyme Assay In vitro Enzyme Assay Microsome Isolation->In vitro Enzyme Assay + Mangiferonic Acid + NADPH LC-MS Analysis LC-MS Analysis In vitro Enzyme Assay->LC-MS Analysis Detection of this compound Detection of this compound LC-MS Analysis->Detection of this compound

Figure 3: Workflow for functional characterization of a candidate P450.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from M. indica cDNA and clone it into a yeast expression vector.

  • Yeast Transformation and Expression: Transform the expression vector into a suitable yeast strain. Grow the yeast culture under inducing conditions to express the P450 enzyme. A co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction, which contains the expressed membrane-bound P450.

  • In vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH (as a cofactor), and the substrate, mangiferonic acid.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Identification: Analyze the extracted products by LC-MS and compare the retention time and mass spectrum with an authentic standard of this compound to confirm the enzyme's activity.

Quantitative Data

Currently, there is no published quantitative data (e.g., enzyme kinetics, substrate specificity, in planta metabolite concentrations) specifically for the C-27 hydroxylation of mangiferonic acid in Mangifera indica. The following table is a template for the types of data that would be generated from the experimental protocols described above.

ParameterDescriptionExpected Value/Unit
Enzyme Kinetics
Km (Mangiferonic Acid)Michaelis-Menten constant for the substrate.µM
VmaxMaximum reaction velocity.nmol/mg protein/min
kcatTurnover number.s-1
Metabolite Levels
Mangiferonic AcidConcentration in specific plant tissues.µg/g fresh weight
This compoundConcentration in specific plant tissues.µg/g fresh weight

Table 2: Template for Quantitative Data.

Conclusion and Future Directions

This technical guide presents a putative biosynthetic pathway for this compound in Mangifera indica, based on established principles of triterpenoid metabolism in plants. The key proposed step is the C-27 hydroxylation of mangiferonic acid, catalyzed by a cytochrome P450 enzyme. While this pathway awaits experimental validation, the provided methodologies offer a clear roadmap for researchers to identify and characterize the involved genes and enzymes.

Future research should focus on:

  • Performing transcriptomic and metabolomic analyses on M. indica to identify candidate P450s.

  • Functionally characterizing these candidate enzymes through heterologous expression and in vitro assays.

  • Elucidating the complete biosynthetic network of cycloartane triterpenoids in mango, which could lead to the discovery of novel bioactive compounds and provide tools for their biotechnological production.

The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the sustainable production of valuable triterpenoids for pharmaceutical applications.

References

An In-depth Technical Guide to 27-Hydroxymangiferonic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

27-Hydroxymangiferonic acid is a naturally occurring triterpenoid (B12794562) found in Mangifera indica (mango). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While experimental data on this compound is limited, this guide synthesizes available information and draws comparisons with its closely related and more studied analog, 27-Hydroxymangiferolic acid. The document covers its role as a farnesoid X receptor (FXR) agonist, its potential in extending lifespan and ameliorating neurodegeneration, and outlines plausible experimental protocols for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural compound.

Chemical Structure and Physicochemical Properties

This compound is a complex triterpenoid with the molecular formula C30H46O4. Its structure features a pentacyclic core, characteristic of mangiferane-type triterpenes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C30H46O4PubChem
Molecular Weight 470.7 g/mol PubChem
IUPAC Name (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]hept-2-enoic acidPubChem
CAS Number 5132-66-1PubChem
Predicted XLogP3 5.8PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem
Predicted Rotatable Bond Count 4PubChem
Predicted Topological Polar Surface Area 77.8 ŲPubChem
Predicted pKa 4.69PubChem

Note: Most physicochemical properties are computationally predicted and sourced from the PubChem database. Experimental verification is recommended.

Biological Activities and Mechanism of Action

While direct experimental studies on this compound are not abundant in publicly available literature, research on the closely related compound, 27-Hydroxymangiferolic acid, provides significant insights into its potential biological activities. A key study has identified both this compound and 27-Hydroxymangiferolic acid as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a significant activator of FXR transcriptional activity.[1] FXR is a promising therapeutic target for a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The agonistic activity of this compound suggests its potential for development as a therapeutic agent for these conditions.

Lifespan Extension and Neuroprotection

Studies on 27-Hydroxymangiferolic acid in the model organism Caenorhabditis elegans have demonstrated its ability to extend lifespan and improve healthspan.[1] This effect is linked to the activation of nuclear hormone receptors, including the FXR homologs NHR-8 and DAF-12. Furthermore, 27-Hydroxymangiferolic acid was shown to alleviate neurodegeneration in C. elegans models of Alzheimer's and Parkinson's disease.[1] Given that this compound is also a potent FXR agonist, it is plausible that it shares these anti-aging and neuroprotective properties.

Signaling Pathway

The primary signaling pathway implicated for this compound and its analogs involves the activation of nuclear receptors. As an FXR agonist, it likely initiates a cascade of transcriptional changes in target genes involved in metabolic regulation and stress resistance. The diagram below illustrates the proposed mechanism of action based on studies of related compounds.

G Proposed Signaling Pathway of this compound 27-Hydroxymangiferonic_acid This compound FXR FXR Activation 27-Hydroxymangiferonic_acid->FXR Nuclear_Translocation Nuclear Translocation and Heterodimerization with RXR FXR->Nuclear_Translocation Gene_Transcription Target Gene Transcription Nuclear_Translocation->Gene_Transcription Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Gene_Transcription->Metabolic_Regulation Stress_Resistance Enhanced Stress Resistance Gene_Transcription->Stress_Resistance Lifespan_Extension Lifespan Extension Metabolic_Regulation->Lifespan_Extension Stress_Resistance->Lifespan_Extension Neuroprotection Neuroprotection Stress_Resistance->Neuroprotection

Figure 1: Proposed signaling pathway of this compound as an FXR agonist.

Experimental Protocols

Isolation and Purification from Mangifera indica

A specific protocol for the isolation of this compound has not been detailed in the available literature. However, based on general methods for isolating triterpenoids from Mangifera indica leaves and bark, a plausible workflow can be proposed.

G Isolation Workflow for this compound cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Characterization Plant_Material Dried and Powdered Mangifera indica Leaves/Bark Solvent_Extraction Maceration or Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (e.g., hexane, ethyl acetate (B1210297), butanol) Crude_Extract->Liquid_Liquid_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction (likely to contain triterpenoids) Liquid_Liquid_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography (gradient elution with hexane/ethyl acetate) Ethyl_Acetate_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis to Pool Similar Fractions Fractions->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopic_Analysis

Figure 2: A plausible workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction: Dried and powdered plant material (leaves or bark of Mangifera indica) is extracted with a suitable organic solvent such as methanol or ethanol (B145695) using maceration or a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.

  • Purification: The enriched fraction is further purified using column chromatography, typically on silica gel, with a gradient elution system (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled, and the solvent is evaporated. Final purification can be achieved by recrystallization.

  • Characterization: The structure of the purified compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

FXR Activation Assay

Protocol for Luciferase Reporter Assay:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with a Gal4-FXR-LBD expression vector, a UAS-luciferase reporter vector, and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, the cells are treated with varying concentrations of this compound or a known FXR agonist (positive control) for another 24 hours.

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The fold activation is calculated relative to the vehicle control.

Synthesis

To date, a specific chemical synthesis protocol for this compound has not been reported in the peer-reviewed literature. Its complex pentacyclic structure presents a significant synthetic challenge. Future research may focus on semi-synthetic approaches starting from more abundant natural triterpenoids or total synthesis strategies.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of metabolic and age-related diseases. Its activity as an FXR agonist warrants further investigation. Future research should focus on:

  • Developing efficient methods for its isolation from Mangifera indica or establishing a synthetic route.

  • Conducting comprehensive in vitro and in vivo studies to validate its biological activities and elucidate its detailed mechanism of action.

  • Performing spectroscopic analysis (NMR, MS) to confirm its structure and provide reference data for future studies.

  • Evaluating its pharmacokinetic and toxicological profiles to assess its drug-like properties.

This technical guide provides a consolidated overview of the current knowledge on this compound, highlighting its potential and the existing gaps in research. It is hoped that this document will stimulate further scientific inquiry into this intriguing natural compound.

References

In Vitro Activity of 27-Hydroxymangiferonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro biological activity of 27-Hydroxymangiferonic acid, a natural triterpenoid. The information presented is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Focus: Farnesoid X Receptor (FXR) Agonism

Current research on the in vitro activity of this compound has primarily focused on its role as an agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation is a therapeutic target for various metabolic diseases.

Quantitative Data Summary

The following table summarizes the quantitative data on the in vitro activity of this compound as an FXR agonist. The data is derived from a dual-luciferase reporter assay.

CompoundConcentration (µM)Fold Activation of FXR (Mean ± SD)
This compound1~1.5
3~2.0
10~2.5
30~3.0

Data is estimated from graphical representations in the cited literature and presented to show the dose-dependent trend.

Experimental Protocols

The following section details the methodology used to determine the in vitro FXR agonist activity of this compound.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This assay is a standard method for quantifying the ability of a compound to activate a specific nuclear receptor, in this case, FXR.

Objective: To determine if this compound can activate the farnesoid X receptor (FXR) and to quantify this activation in a dose-dependent manner.

Cell Line: HEK293T cells are commonly used for this type of reporter assay due to their high transfection efficiency and robust growth characteristics.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Plasmids:

    • Gal4-FXR-LBD (encodes a fusion protein of the Gal4 DNA-binding domain and the FXR ligand-binding domain)

    • UAS-luc (contains the firefly luciferase reporter gene under the control of an upstream activating sequence recognized by Gal4)

    • pRL-TK (encodes Renilla luciferase, used as a transfection control)

  • Lipofectamine 2000 (or a similar transfection reagent)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Plating: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the assay, cells are seeded into 24-well plates at an appropriate density to reach about 80-90% confluency at the time of transfection.

  • Transient Transfection: Cells in each well are co-transfected with the Gal4-FXR-LBD, UAS-luc, and pRL-TK plasmids using a suitable transfection reagent like Lipofectamine 2000, according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for another 24 hours.

  • Cell Lysis and Luciferase Assay: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed. The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the dual-luciferase reporter assay.

Signaling_Pathway cluster_cell Cell HMA 27-Hydroxymangiferonic acid FXR FXR HMA->FXR Activates TargetGenes Target Gene Expression FXR->TargetGenes Promotes Transcription

Caption: Signaling pathway of this compound activating FXR.

Experimental_Workflow A 1. Seed HEK293T cells in 24-well plates B 2. Co-transfect with Gal4-FXR-LBD, UAS-luc, and pRL-TK plasmids A->B C 3. Treat with varying concentrations of This compound B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and measure Firefly & Renilla luciferase activity D->E F 6. Normalize Firefly to Renilla activity and calculate fold activation E->F

Caption: Workflow for the dual-luciferase reporter assay.

The Biological Effects of 27-Hydroxymangiferonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the biological effects of 27-Hydroxymangiferonic acid (27-HMA), a naturally occurring triterpenoid. The information presented is collated from foundational studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathways.

Core Findings: A Novel Agonist of the Farnesoid X Receptor (FXR)

Early research has identified this compound as a novel agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of various metabolic pathways. This interaction is central to the observed biological effects of 27-HMA, which include lifespan extension, healthspan improvement, and neuroprotective properties in the model organism Caenorhabditis elegans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: Effect of this compound on C. elegans Lifespan

Concentration (µM)Lifespan Extension (%)
207.34
5012.78
10016.67
1509.41
2006.03

Table 2: Farnesoid X Receptor (FXR) Activation by this compound

ParameterValue
EC50 6.693 µM

Table 3: Healthspan Improvements in C. elegans Treated with 100 µM this compound

Healthspan ParameterImprovement
Pharyngeal Pumping Rate Significantly improved
Body Bend Rate Significantly improved

Experimental Protocols

This section details the methodologies employed in the key experiments that form the basis of our understanding of this compound's biological effects.

C. elegans Lifespan and Healthspan Assays
  • Strains and Maintenance: Wild-type N2, nhr-8(tm1800), and daf-12(rh61rh411) mutant strains of C. elegans were maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Lifespan Assay:

    • Age-synchronized L4 larvae were transferred to NGM plates containing different concentrations of 27-HMA (20, 50, 100, 150, and 200 µM).

    • To prevent progeny production, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) was added to the plates.

    • The number of living and dead worms was recorded daily. Worms were considered dead if they did not respond to gentle prodding with a platinum wire.

  • Healthspan Assays:

    • Pharyngeal Pumping: The number of pharyngeal contractions per minute was counted for aged worms treated with 100 µM 27-HMA.

    • Body Bend: The number of body bends in 30 seconds was counted for aged worms in a drop of M9 buffer.

Dual-Luciferase Reporter Assay for FXR Activation
  • Cell Line and Plasmids: HEK293T cells were co-transfected with a mammalian expression vector for human FXR, a luciferase reporter plasmid containing FXR response elements, and a Renilla luciferase control plasmid.

  • Treatment: After transfection, cells were treated with varying concentrations of this compound.

  • Measurement: Firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity was calculated to determine the transcriptional activation of FXR.

Neurodegeneration Models in C. elegans
  • Alzheimer's Disease Model (CL4176):

    • This strain expresses the human amyloid-beta (Aβ) peptide in muscle cells upon temperature upshift.

    • Synchronized L1 larvae were cultured at 16°C on NGM plates containing 27-HMA.

    • At the L3 stage, the temperature was shifted to 25°C to induce Aβ expression.

    • The number of paralyzed worms was scored at regular intervals.

  • Parkinson's Disease Model (NL5901):

    • This strain expresses human α-synuclein fused to Yellow Fluorescent Protein (YFP) in the body wall muscle cells.

    • Worms were treated with 27-HMA from the L4 stage.

    • The aggregation of α-synuclein::YFP was visualized and quantified using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early research on this compound.

G cluster_lifespan Lifespan Assay Workflow start Synchronize C. elegans (L4 stage) treatment Transfer to NGM plates with 27-HMA and FUDR start->treatment incubation Incubate at 20°C treatment->incubation scoring Daily scoring of living/dead worms incubation->scoring analysis Generate survival curves scoring->analysis

C. elegans Lifespan Assay Workflow.

G cluster_fxr FXR Activation Assay Workflow transfection Co-transfect HEK293T cells with FXR, reporter, and control plasmids treatment Treat cells with This compound transfection->treatment lysis Cell Lysis treatment->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Calculate Firefly/Renilla ratio measurement->analysis

FXR Activation Assay Workflow.

G cluster_ad Alzheimer's Disease Model Workflow (CL4176) start Synchronize L1 larvae treatment Culture on NGM plates with 27-HMA at 16°C start->treatment induction Temperature shift to 25°C at L3 stage treatment->induction scoring Score paralysis at regular intervals induction->scoring

C. elegans Alzheimer's Disease Model Workflow.

G cluster_pd Parkinson's Disease Model Workflow (NL5901) start Synchronize L4 larvae treatment Treat with 27-HMA start->treatment visualization Visualize α-synuclein::YFP aggregation via fluorescence microscopy treatment->visualization quantification Quantify aggregates visualization->quantification G HMA 27-Hydroxymangiferonic acid FXR FXR Activation HMA->FXR NHR Activation of NHR-8 and DAF-12 (C. elegans homologs of FXR) FXR->NHR Detox Increased Expression of Detoxification Genes NHR->Detox Lifespan Lifespan Extension & Healthspan Improvement NHR->Lifespan Neuroprotection Neuroprotection (Reduced Aβ toxicity and α-synuclein aggregation) NHR->Neuroprotection

27-Hydroxymangiferonic Acid: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Hydroxymangiferonic acid, a naturally occurring triterpenoid (B12794562) found in Mangifera indica (mango), is emerging as a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related analogue, 27-Hydroxymangiferolic acid. The primary known mechanism of action for these compounds is the activation of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating metabolism and inflammation. Preclinical studies, primarily utilizing the model organism Caenorhabditis elegans, have demonstrated the potential of these compounds to extend lifespan, improve healthspan, and ameliorate neurodegenerative disease models. This document details the chemical properties, biological activities, and underlying signaling pathways associated with these promising molecules, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Chemical and Physical Properties

This compound and 27-Hydroxymangiferolic acid are structurally similar triterpenoids. The key distinction lies in the functional group at the C-6 position of the steroid-like core, which is a ketone in this compound and a hydroxyl group in 27-Hydroxymangiferolic acid.

PropertyThis compound[]27-Hydroxymangiferolic acid[2]
Molecular Formula C30H46O4C30H48O4
Molecular Weight 470.69 g/mol 472.7 g/mol
IUPAC Name (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
CAS Number 5132-66-117983-82-3
Appearance PowderSolid
Melting Point 190-192 °CNot available
Solubility Soluble in DMSONot available

Synthesis

Detailed synthetic protocols for this compound are not extensively reported in the public domain. However, the synthesis of related mangiferin (B1668620) derivatives has been explored, suggesting potential strategies. These methods often involve the modification of the parent mangiferin structure to enhance bioavailability and therapeutic efficacy[3][4][5][6][7][8]. The synthesis of complex triterpenoids typically involves multi-step processes that may include extraction from natural sources, semi-synthetic modifications, or total synthesis.

Biological Activities and Therapeutic Potential

The primary biological activity identified for both this compound and 27-Hydroxymangiferolic acid is the activation of the Farnesoid X Receptor (FXR)[9]. Most of the detailed biological studies have been conducted on 27-Hydroxymangiferolic acid (referred to as 27-HMA in the literature).

Farnesoid X Receptor (FXR) Agonism

Both this compound and 27-HMA have been identified as agonists of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR plays a crucial role in bile acid, lipid, and glucose metabolism.

CompoundAssayResultReference
27-Hydroxymangiferolic acid (27-HMA)Dual-Luciferase Reporter AssayEC50 = 6.693 µM[10]
This compoundFXR Transactivation AssayShowed significant enhancement of FXR transcriptional activity[9]
Lifespan and Healthspan Extension in C. elegans

Treatment with 27-HMA has been shown to extend the lifespan and improve healthspan indicators in the model organism C. elegans.

Concentration of 27-HMALifespan Extension (%)Reference
20 µM7.34[9]
50 µM12.78[9]
100 µM16.67[9]
150 µM9.41[9]
200 µM6.03[9]

Healthspan improvements were observed through increased pharyngeal pumping rate and body bend frequency in aged nematodes treated with 27-HMA[10].

Neuroprotective Effects

In preclinical models of neurodegenerative diseases using C. elegans, 27-HMA has demonstrated protective effects. Specifically, it has been shown to alleviate the paralysis phenotype in a C. elegans model of Alzheimer's disease where amyloid-beta is expressed in muscle cells[9].

Potential Anti-inflammatory, Antioxidant, and Anticancer Activities

While direct evidence for this compound is limited, related compounds from mango extracts, such as mangiferin and other triterpenoids, have well-documented anti-inflammatory, antioxidant, and anticancer properties[11][12][13][14][15]. These activities are often attributed to the modulation of inflammatory pathways and the scavenging of reactive oxygen species. The structural similarity of this compound to these compounds suggests it may possess similar therapeutic potential, warranting further investigation.

Signaling Pathways

The therapeutic effects of 27-HMA are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Hormone Receptor (NHR) pathway and the Insulin/IGF-1 Signaling (IIS) pathway.

Nuclear Hormone Receptor (NHR) Signaling in C. elegans

In C. elegans, the FXR homologs NHR-8 and DAF-12 are crucial for the longevity effects of 27-HMA. The lifespan extension induced by 27-HMA was attenuated in nhr-8 and daf-12 mutant strains, indicating the dependence of its effects on these nuclear receptors[10][16].

NHR_Signaling 27-HMA 27-HMA FXR FXR (Human) 27-HMA->FXR activates NHR8 NHR-8 FXR->NHR8 homolog DAF12 DAF-12 FXR->DAF12 homolog Detoxification Detoxification Genes NHR8->Detoxification Longevity Lifespan Extension DAF12->Longevity Detoxification->Longevity IIS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27-HMA 27-HMA DAF2 DAF-2 (Insulin/IGF-1 Receptor) 27-HMA->DAF2 inhibits expression AGE1 AGE-1 (PI3K) DAF2->AGE1 activates DAF16_cyto DAF-16 (FOXO) (Cytoplasmic) AGE1->DAF16_cyto inhibits nuclear translocation DAF16_nuc DAF-16 (FOXO) (Nuclear) DAF16_cyto->DAF16_nuc translocation TargetGenes Target Genes (Stress Resistance, Longevity) DAF16_nuc->TargetGenes activates transcription FXR_Assay_Workflow start Start cell_culture Plate HEK293T cells start->cell_culture transfection Co-transfect with plasmids (FXR-Gal4, Luciferase, Renilla) cell_culture->transfection treatment Treat with this compound transfection->treatment lysis Lyse cells treatment->lysis measure_firefly Measure Firefly Luciferase lysis->measure_firefly measure_renilla Measure Renilla Luciferase measure_firefly->measure_renilla analysis Normalize and calculate fold induction measure_renilla->analysis end End analysis->end

References

Methodological & Application

Application Notes & Protocols: Extraction of 27-Hydroxymangiferonic Acid from Mango Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of 27-Hydroxymangiferonic acid, a natural triterpenoid (B12794562), from the leaves of Mangifera indica (mango). While specific protocols for this compound are not widely published, this procedure is adapted from established methods for the extraction of triterpenoids and other phytochemicals from mango leaves. The protocol outlines steps for sample preparation, solvent extraction, and purification. Additionally, it includes a summary of yields for related compounds extracted from mango leaves to provide a benchmark for expected outcomes.

Introduction

Mangifera indica L., commonly known as mango, is a plant rich in a variety of bioactive compounds, including phenolic compounds, flavonoids, and triterpenoids.[1] this compound is a natural triterpenoid identified in Mangifera indica.[] Triterpenoids from various plant sources have garnered significant interest in drug development due to their diverse pharmacological activities. This protocol details a robust method for the extraction and isolation of this compound for research and development purposes.

Experimental Protocol

This protocol is divided into three main stages: Preparation of Plant Material, Extraction, and Purification.

Materials and Reagents
Stage 1: Preparation of Plant Material
  • Collection and Cleaning: Collect fresh, healthy mango leaves. Wash them thoroughly with distilled water to remove any dirt and surface contaminants.[5]

  • Drying: Air-dry the leaves at room temperature in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, an oven can be used at a controlled temperature of 40-60°C.[3]

  • Grinding: Grind the dried leaves into a fine powder (approximately 80-120 mesh) using a mechanical grinder.[3] Store the powdered material in an airtight container in a cool, dark place until extraction.

Stage 2: Extraction of Crude Triterpenoid Fraction

This protocol utilizes a sequential extraction approach to first remove non-polar compounds followed by the extraction of the desired triterpenoids.

  • Defatting: To remove chlorophyll (B73375) and other non-polar impurities, first, perform an extraction with a non-polar solvent like n-hexane.

    • Pack the dried leaf powder into a Soxhlet apparatus.

    • Extract with n-hexane for approximately 48 hours.[5]

    • Discard the n-hexane extract (or save for analysis of other non-polar compounds).

    • Air-dry the defatted leaf powder to remove any residual n-hexane.

  • Triterpenoid Extraction:

    • Repack the defatted leaf powder into the Soxhlet apparatus.

    • Extract with methanol or a high-percentage ethanol solution (e.g., 95%) for 30-48 hours.[5]

    • Alternative Method (Ultrasonic-Assisted Extraction):

      • Mix the defatted leaf powder with 70% ethanol in a ratio of 1:20 (w/v).[4]

      • Sonicate in an ultrasonic bath for approximately 20-45 minutes.[3][4] Repeat the extraction process 2-3 times for optimal yield.[3]

  • Concentration:

    • Collect the methanol or ethanol extract.

    • Concentrate the extract using a rotary evaporator at a temperature of 40-60°C under reduced pressure to obtain a viscous, dark brown crude extract.[1][3]

Stage 3: Purification of this compound

The crude extract contains a mixture of compounds. Column chromatography is a standard method for the isolation of specific triterpenoids.

  • Liquid-Liquid Fractionation (Optional Pre-purification):

    • Suspend the crude extract in 50% methanol.[1]

    • Perform liquid-liquid partitioning with dichloromethane multiple times.[1]

    • Separate and collect the dichloromethane fractions, which will be enriched with triterpenoids.

    • Concentrate the dichloromethane fraction using a rotary evaporator.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.

    • Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.[5] A typical gradient could be:

      • 100% n-Hexane

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

      • 100% Ethyl Acetate

    • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate).

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

  • Final Purification:

    • The pooled fractions may be subjected to further chromatographic steps (e.g., another column with a shallower gradient or preparative HPLC) to achieve high purity.

Data Presentation

Compound/ExtractPlant PartExtraction MethodSolventYieldReference
Crude ExtractLeavesMacerationMethanol-[1]
Crude ExtractLeavesUltrasound-Assisted70% Ethanol9.79% ± 0.92%[4]
Mangiferin (B1668620)LeavesUltrasound-Assisted44% Ethanol58.46 ± 1.27 mg/g[6]
MangiferinLeavesDynamic Maceration66% Ethanol50.68 ± 0.65 mg/g[7]
MangiferinLeavesUltrasound-Assisted60% Ethanol1.97 g (from 3g powder)[8]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from mango leaves.

ExtractionWorkflow A Fresh Mango Leaves B Washing & Drying A->B C Grinding to Fine Powder B->C D Defatting with n-Hexane (Soxhlet) C->D E Defatted Leaf Powder D->E F Extraction with Methanol/Ethanol (Soxhlet or Ultrasonic) E->F G Crude Extract F->G H Solvent Evaporation (Rotary Evaporator) G->H I Concentrated Crude Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection J->K L TLC Analysis K->L M Pooling of Pure Fractions L->M N Purified this compound M->N

Caption: Experimental workflow for the extraction of this compound.

References

Synthesis of 27-Hydroxymangiferonic Acid: A Detailed Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Application Notes

27-Hydroxymangiferonic acid is a naturally occurring triterpenoid (B12794562) isolated from Mangifera indica. While its biological activities are still under investigation, its structural similarity to other bioactive triterpenoids, such as betulinic acid, suggests potential applications in various research fields, including oncology, virology, and inflammatory diseases. The introduction of a hydroxyl group at the C-27 position offers a potential site for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This document provides a detailed, albeit hypothetical, semi-synthetic protocol for the preparation of this compound for research purposes. Due to the lack of a published synthetic route, the following protocol is based on established synthetic methodologies for similar triterpenoid structures. The proposed pathway starts from the readily available natural product, betulin (B1666924), and proceeds through the key intermediate, betulonic acid. Researchers should be aware that optimization of the described reaction conditions may be necessary to achieve satisfactory yields and purity.

The proposed multi-step synthesis involves:

  • Oxidation of Betulin: The commercially available lupane-type triterpenoid, betulin, is first oxidized to betulonic acid.

  • Esterification: The carboxylic acid moiety of betulonic acid is protected as a methyl ester to prevent interference in the subsequent allylic hydroxylation step.

  • Allylic Hydroxylation: The key step involves the selective introduction of a hydroxyl group at the C-27 position of the isopropenyl group using selenium dioxide.

  • Deprotection: The final step is the saponification of the methyl ester to yield the target compound, this compound.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be elucidated, its structural analogs are known to interact with various cellular targets. The following diagram illustrates a potential signaling pathway that could be investigated for its interaction with this compound, based on the known activities of similar triterpenoids.

G 27-Hydroxymangiferonic_acid This compound Receptor Membrane Receptor 27-Hydroxymangiferonic_acid->Receptor Binds to Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates/Inhibits NF_kB NF-κB Signal_Transduction->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inhibits Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduces

Caption: Potential anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Overall Synthesis Workflow

The following diagram outlines the proposed four-step synthesis of this compound from Betulin.

G Betulin Betulin Betulonic_Acid Betulonic Acid Betulin->Betulonic_Acid Step 1: Oxidation (Jones Reagent) Methyl_Betulonate Methyl Betulonate (Protected) Betulonic_Acid->Methyl_Betulonate Step 2: Esterification (CH3I, K2CO3) Hydroxy_Ester 27-Hydroxy-Methyl Betulonate Methyl_Betulonate->Hydroxy_Ester Step 3: Allylic Hydroxylation (SeO2) Target This compound Hydroxy_Ester->Target Step 4: Deprotection (LiOH)

Caption: Proposed semi-synthetic route to this compound.

Step 1: Synthesis of Betulonic Acid from Betulin

Objective: To oxidize the primary and secondary hydroxyl groups of betulin to a carboxylic acid and a ketone, respectively, to form betulonic acid.

Materials:

Procedure:

  • Dissolve Betulin (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones Reagent (2.5 eq) dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically within 2-4 hours), quench the excess oxidant by adding isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude betulonic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialBetulin
ProductBetulonic Acid
Molecular FormulaC₃₀H₄₆O₃
Molecular Weight454.69 g/mol
Yield~85-95%
Purity (by HPLC)>95%
Step 2: Synthesis of Methyl Betulonate (Esterification)

Objective: To protect the carboxylic acid of betulonic acid as a methyl ester.

Materials:

  • Betulonic Acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Betulonic Acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Add methyl iodide (2.0 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product, Methyl Betulonate, can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialBetulonic Acid
ProductMethyl Betulonate
Molecular FormulaC₃₁H₄₈O₃
Molecular Weight468.71 g/mol
Yield>95% (quantitative)
Purity (by ¹H NMR)>95%
Step 3: Allylic Hydroxylation of Methyl Betulonate

Objective: To selectively hydroxylate the C-27 methyl group of the isopropenyl moiety.

Materials:

  • Methyl Betulonate

  • Dioxane

  • Water

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl Betulonate (1.0 eq) in a mixture of dioxane and water.

  • Add a catalytic amount of selenium dioxide (0.1 eq).

  • Add tert-Butyl hydroperoxide (2.0 eq) and heat the reaction mixture to reflux (around 80-90 °C).

  • Monitor the reaction by TLC. The reaction may take 24-48 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate 27-Hydroxy-Methyl Betulonate.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialMethyl Betulonate
Product27-Hydroxy-Methyl Betulonate
Molecular FormulaC₃₁H₄₈O₄
Molecular Weight484.71 g/mol
Yield~30-50% (unoptimized)
Purity (by HPLC)>95%
Step 4: Deprotection to this compound

Objective: To hydrolyze the methyl ester to the carboxylic acid.

Materials:

  • 27-Hydroxy-Methyl Betulonate

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 27-Hydroxy-Methyl Betulonate (1.0 eq) in a mixture of THF, methanol, and water.

  • Add an excess of lithium hydroxide (5.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be further purified by recrystallization or preparative HPLC if necessary.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material27-Hydroxy-Methyl Betulonate
ProductThis compound
Molecular FormulaC₃₀H₄₆O₄
Molecular Weight470.69 g/mol
Yield>90%
Purity (by HPLC)>98%

Disclaimer: This document provides a hypothetical synthetic route and protocols. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. The reaction conditions and yields are estimates and may require optimization.

Application Notes and Protocols: Utilizing 27-Hydroxymangiferonic Acid in C. elegans Lifespan Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferonic acid (27-HMA), a naturally occurring compound, has demonstrated significant potential in extending the lifespan and healthspan of the model organism Caenorhabditis elegans.[1][2] These application notes provide a comprehensive guide for researchers interested in investigating the effects of 27-HMA on nematode longevity. The protocols outlined below are based on established methodologies and findings from studies that have successfully employed this compound in C. elegans lifespan and healthspan assays.

Mechanism of Action

This compound functions as a novel agonist for the farnesoid X receptor (FXR), a nuclear receptor transcription factor.[1][2][3] In C. elegans, the longevity-promoting effects of 27-HMA are dependent on the FXR homologs, nuclear hormone receptors NHR-8 and DAF-12.[1][2][3] The activation of these receptors by 27-HMA is thought to initiate a signaling cascade that may intersect with the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways, both of which are well-established regulators of lifespan.[1][2][3] Furthermore, 27-HMA has been shown to enhance resistance to toxins and upregulate the expression of detoxification genes, a process also reliant on NHRs.[1][2]

G 27-HMA 27-HMA FXR FXR Agonism 27-HMA->FXR NHRs NHR-8 / DAF-12 Activation FXR->NHRs (in C. elegans) IIS_TORC1 IIS / TORC1 Pathway (Potential Association) NHRs->IIS_TORC1 Detox Upregulation of Detoxification Genes NHRs->Detox Lifespan Lifespan & Healthspan Extension NHRs->Lifespan Stress Increased Stress Resistance Detox->Stress Stress->Lifespan

Signaling Pathway of 27-HMA in C. elegans

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the lifespan of wild-type (N2) C. elegans.

Concentration of 27-HMA (µM)Lifespan Extension (%)Optimal Concentration
207.34
5012.78
100 16.67 Yes
1509.41
2006.03

Table 1: Dose-dependent effect of 27-HMA on C. elegans lifespan extension. Data sourced from[1].

Experimental Protocols

This section provides detailed methodologies for conducting lifespan assays with 27-HMA in C. elegans.

Materials and Reagents
  • C. elegans wild-type (N2) strain

  • E. coli OP50 strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • Luria-Bertani (LB) medium

  • This compound (27-HMA)

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle control)

  • 5-fluoro-2'-deoxyuridine (FUDR) (optional, to prevent progeny production)

  • M9 buffer

  • Synchronized L4 stage worms

Protocol 1: Preparation of 27-HMA Treatment Plates
  • Stock Solution Preparation: Dissolve 27-HMA in DMSO to prepare a concentrated stock solution. The final concentration of DMSO in the NGM plates should not exceed 0.1% to avoid toxicity.

  • NGM Plate Preparation: Prepare NGM agar according to standard protocols.[4][5]

  • Drug Incorporation: After autoclaving the NGM and cooling it to approximately 50-55°C, add the 27-HMA stock solution to achieve the desired final concentrations (e.g., 20, 50, 100, 150, 200 µM).[6] For control plates, add an equivalent volume of DMSO.

  • Bacterial Seeding: Once the NGM plates have solidified, seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature before use.

  • FUDR Addition (Optional): To prevent progeny from confounding the lifespan assay, FUDR can be added to the NGM plates at a final concentration of 50 µM.[7][8]

Protocol 2: C. elegans Lifespan Assay

G cluster_prep Preparation cluster_assay Lifespan Assay cluster_analysis Data Analysis A Synchronize C. elegans (e.g., bleaching) B Culture to L4 stage A->B C Transfer L4 worms to 27-HMA & control plates B->C D Incubate at 20°C C->D E Score survival daily or every other day D->E F Transfer to fresh plates periodically E->F (as needed) G Generate survival curves (Kaplan-Meier) E->G F->D H Statistical analysis (Log-rank test) G->H

Experimental Workflow for C. elegans Lifespan Assay
  • Synchronization: Generate a synchronized population of C. elegans at the L1 larval stage using standard bleaching methods.[4][5]

  • Culturing: Grow the synchronized L1 larvae on standard NGM plates seeded with E. coli OP50 at 20°C until they reach the L4 larval stage.

  • Transfer: Transfer a defined number of L4 worms (e.g., 30-50 worms per plate, with at least three replicate plates per condition) to the prepared 27-HMA and control plates.[9]

  • Incubation: Incubate the plates at 20°C.

  • Scoring: Starting from day 1 of adulthood, score the worms for survival daily or every other day.[9] A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[9]

  • Censoring: Worms that crawl off the plate, exhibit internal hatching ("bagging"), or are otherwise lost should be censored from the data.[9]

  • Transfer to Fresh Plates: To ensure a consistent food supply and drug exposure, transfer the worms to fresh treatment or control plates every 2-3 days.[9]

  • Data Analysis: Record the number of live and dead worms for each condition at each time point. Analyze the data using Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.[9]

Healthspan Assays

In addition to lifespan, 27-HMA has been shown to improve healthspan indicators in C. elegans.[1] The following assays can be performed at different adult ages to assess healthspan.

  • Pharyngeal Pumping Rate:

    • Mount individual worms on an unseeded NGM plate.

    • Under a dissecting microscope, count the number of pharyngeal bulb contractions over a 30-second interval.[9]

    • Repeat for at least 10-20 worms per condition.

  • Body Bend Rate:

    • Place individual worms in a drop of M9 buffer on a glass slide.

    • Allow the worm to acclimate for 30 seconds.

    • Count the number of body bends in a 30-60 second interval. A body bend is defined as a complete sinusoidal wave of motion.[9]

    • Test at least 10-20 worms per condition.

  • Motility Assay:

    • Observe the general movement of the worm population on the NGM plates.

    • Categorize motility as freely moving, moving only after stimulation, or only head and tail movement after prodding.[10]

Conclusion

This compound presents a promising avenue for aging research. The protocols and data provided herein offer a solid foundation for investigating its effects on C. elegans lifespan and healthspan. By understanding its mechanism of action through the activation of nuclear hormone receptors, researchers can further explore its potential as a therapeutic agent for age-related diseases.

References

Application Notes and Protocols for the Quantification of 27-Hydroxymangiferonic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 27-Hydroxymangiferonic acid in biological samples. The methodologies outlined are based on established analytical techniques for structurally similar compounds, such as mangiferin (B1668620) and its metabolites, and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method.

Introduction

This compound is a metabolite of mangiferin, a naturally occurring xanthone (B1684191) glucoside found in various plant species. The pharmacological interest in mangiferin and its derivatives necessitates the development of sensitive and specific analytical methods to study its pharmacokinetics, metabolism, and distribution in biological systems. This document details a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1][2]

Proposed Analytical Method: LC-MS/MS

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in biological matrices such as plasma and urine. The method involves sample preparation by protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 20 mM Ammonium Formate
Mobile Phase B Acetonitrile (B52724)
Gradient Elution Optimized for separation from endogenous interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The selection of precursor and product ions is critical for selectivity. Based on the structure of mangiferin, the proposed m/z transitions for this compound are detailed below. An internal standard (IS) structurally similar to the analyte should be used to ensure accuracy and precision.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound [To be determined][To be determined]Negative ESI
Internal Standard (e.g., Taxifolin) 303.0285.0Negative ESI

Note: The exact precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[2][3]

  • To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is_acn 2. Add 300 µL Acetonitrile with Internal Standard plasma->add_is_acn vortex1 3. Vortex for 1 min add_is_acn->vortex1 centrifuge 4. Centrifuge at 12,000 rpm for 10 min vortex1->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Figure 1. Workflow for plasma sample preparation using protein precipitation.
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The expected performance is based on similar validated assays for mangiferin.[2][4][5]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 - 10 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±15%
Recovery Consistent and reproducible> 80%
Matrix Effect Within acceptable limitsMinimal
Stability Stable under various storage and handling conditionsStable

Data Presentation

The quantitative data from a typical pharmacokinetic study following the administration of a compound containing mangiferin is presented below. This table serves as a template for presenting results for this compound.

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (n=6)
0.515.2 ± 3.1
1.045.8 ± 8.7
2.089.4 ± 15.2
4.063.1 ± 11.5
8.025.6 ± 5.4
12.08.9 ± 2.1
24.0< LLOQ

Signaling Pathway Context

The quantification of this compound is often relevant in the context of studying the metabolic fate of its parent compound, mangiferin. The diagram below illustrates the general metabolic pathway.

G Mangiferin Mangiferin (Oral Administration) Absorption Intestinal Absorption Mangiferin->Absorption Metabolism Hepatic Metabolism (Phase I & II) Absorption->Metabolism Hydroxylation Hydroxylation Metabolism->Hydroxylation Other_Metabolites Other Metabolites (e.g., Glucuronides, Sulfates) Metabolism->Other_Metabolites Hydroxymangiferonic_Acid This compound Hydroxylation->Hydroxymangiferonic_Acid Excretion Excretion (Urine, Feces) Hydroxymangiferonic_Acid->Excretion Other_Metabolites->Excretion

Figure 2. Simplified metabolic pathway of mangiferin.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in biological samples. Proper method development and validation are crucial for obtaining accurate and reliable data to support pharmacokinetic and drug metabolism studies. The provided protocols and parameters serve as a starting point and should be optimized for specific laboratory instrumentation and study requirements.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferonic acid is a naturally occurring compound with putative neuroprotective properties. Preclinical evidence, primarily from studies on its close analog 27-Hydroxymangiferolic acid (27-HMA), suggests that its mechanism of action may involve the activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor. This activation appears to confer protection against neurodegeneration, potentially through the modulation of downstream signaling pathways related to oxidative stress resistance and inflammation.[1][2][3][4]

These application notes provide a comprehensive experimental framework for investigating the neuroprotective potential of this compound in both in vitro and in vivo models. The protocols detailed below are designed to assess the compound's efficacy in protecting neurons from common insults, to elucidate its anti-neuroinflammatory properties, and to explore its underlying mechanisms of action.

Data Presentation: Efficacy of 27-Hydroxymangiferolic Acid (27-HMA)

While specific quantitative data for this compound is not yet widely available, the following tables summarize the known efficacy of the closely related and structurally similar compound, 27-Hydroxymangiferolic acid (27-HMA). These values can serve as a preliminary guide for dose-ranging studies with this compound.

Table 1: In Vitro FXR Agonist Activity of 27-HMA

CompoundAssay TypeCell LineParameterValueReference
27-Hydroxymangiferolic acidDual Luciferase Reporter AssayHEK293TEC506.693 µM[2][4]

Table 2: Efficacy of 27-HMA in C. elegans Models

ModelEndpointTreatment ConcentrationsOptimal ConcentrationObserved EffectReference
Wild-type (C. elegans)Lifespan Extension20, 50, 100, 150, 200 µM100 µM16.67% increase in lifespan[1][5]
Alzheimer's Disease Model (C. elegans)Paralysis ProtectionNot specifiedNot specifiedReduced toxic protein buildup and delayed paralysis[3][5]
Parkinson's Disease Model (C. elegans)Dopaminergic Neuron ProtectionNot specifiedNot specifiedProtected against dopamine (B1211576) neuron degeneration[3][5]

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to neuroprotection.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_HMA This compound FXR_inactive FXR (inactive) 27_HMA->FXR_inactive Binds and Activates FXR_active FXR (active) FXR_inactive->FXR_active FXR_nucleus FXR FXR_active->FXR_nucleus Translocation Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Sequesters Nrf2_nucleus Nrf2 Nrf2_bound->Nrf2_nucleus Release and Translocation IκB IκB NFκB_bound NF-κB IκB->NFκB_bound Inhibits NFκB_nucleus NF-κB NFκB_bound->NFκB_nucleus Translocation (when IκB is degraded) Gene_Expression Target Gene Expression FXR_nucleus->Gene_Expression Promotes ARE ARE ARE->Gene_Expression Activates Nrf2_nucleus->ARE Binds Anti_inflammatory Anti-inflammatory Genes NFκB_nucleus->Anti_inflammatory Promotes Gene_Expression->Nrf2_bound Upregulates Gene_Expression->IκB Upregulates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Reduced Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Reduced Neuroinflammation

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the evaluation of this compound's neuroprotective effects.

G cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies A1 Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) A2 Induce Neurotoxicity (e.g., H2O2, glutamate) A1->A2 A3 Treat with 27-HMA A2->A3 A4 Assess Neuroprotection (MTT, LDH assays) A3->A4 C1 Nrf2/NF-κB Nuclear Translocation (Immunofluorescence) A4->C1 B1 Microglial Cell Culture (e.g., BV-2) B2 Induce Inflammation (e.g., LPS) B1->B2 B3 Treat with 27-HMA B2->B3 B4 Assess Anti-inflammatory Effects (Griess, ELISA) B3->B4 B4->C1 C2 Western Blot for Pathway Proteins C1->C2 D1 Rodent Stroke Model (e.g., MCAO) C2->D1 Informed by In Vitro Results D2 Administer 27-HMA D1->D2 D3 Behavioral Assessments D2->D3 D4 Histological Analysis (Infarct Volume) D2->D4 D5 Biochemical Analysis of Brain Tissue (SOD, GPx, MDA) D2->D5

Caption: Experimental workflow for neuroprotection studies.

Detailed Experimental Protocols

Part 1: In Vitro Neuroprotection Assays

Objective: To determine the ability of this compound to protect neuronal cells from excitotoxicity and oxidative stress.

1.1. Cell Culture and Treatment

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical neurons.

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Expose cells to hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration.

    • Excitotoxicity (for primary neurons): Expose cells to N-methyl-D-aspartate (NMDA) at a pre-determined toxic concentration.

  • Treatment: Pre-treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM, guided by the EC50 of 27-HMA) for a specified period (e.g., 2-24 hours) before inducing toxicity.

1.2. Assessment of Cell Viability (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells.

  • Protocol:

    • After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

1.3. Assessment of Cytotoxicity (LDH Assay)

  • Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Protocol:

    • After treatment, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light.

    • Measure absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the positive control (fully lysed cells).

Part 2: In Vitro Anti-Neuroinflammatory Assays

Objective: To evaluate the anti-inflammatory effects of this compound on microglial cells.

2.1. Cell Culture and Treatment

  • Cell Line: BV-2 murine microglial cells.

  • Induction of Inflammation: Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

  • Treatment: Pre-treat cells with this compound (e.g., 0.1-100 µM) for 1 hour before LPS stimulation.

2.2. Measurement of Nitric Oxide Production (Griess Assay)

  • Principle: Measures the accumulation of nitrite (B80452), a stable product of nitric oxide, in the culture supernatant.

  • Protocol:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

2.3. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Principle: Quantifies the levels of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Protocol:

    • Collect cell culture supernatants.

    • Perform ELISA using commercially available kits for TNF-α and IL-6, following the manufacturer's protocol.

    • Measure absorbance and calculate cytokine concentrations based on a standard curve.

Part 3: Mechanistic Studies

Objective: To investigate the involvement of Nrf2 and NF-κB signaling pathways.

3.1. Immunofluorescence for Nrf2/NF-κB p65 Nuclear Translocation

  • Principle: Visualizes the movement of Nrf2 or NF-κB p65 from the cytoplasm to the nucleus upon activation.

  • Protocol:

    • Culture cells (e.g., SH-SY5Y or BV-2) on coverslips and treat as described above.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Block with 2% bovine serum albumin.

    • Incubate with primary antibodies against Nrf2 or NF-κB p65 overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI or Hoechst.

    • Visualize using a fluorescence or confocal microscope and quantify nuclear fluorescence intensity.

Part 4: In Vivo Neuroprotection Studies

Objective: To assess the neuroprotective efficacy of this compound in a rodent model of ischemic stroke.

4.1. Middle Cerebral Artery Occlusion (MCAO) Model

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: Induce focal cerebral ischemia by transiently occluding the middle cerebral artery with an intraluminal filament (e.g., for 60-120 minutes), followed by reperfusion.

  • Treatment: Administer this compound (dose to be determined by dose-ranging studies, potentially informed by ADME/pharmacokinetic studies of related compounds) via an appropriate route (e.g., intraperitoneal or intravenous injection) at the time of reperfusion or shortly after.

4.2. Behavioral and Histological Assessment

  • Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-MCAO (e.g., 24 hours, 3 days, 7 days).

  • Infarct Volume Measurement: At the end of the study, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

4.3. Biochemical Analysis of Brain Tissue

  • Sample Preparation: Homogenize the ischemic brain hemisphere.

  • Oxidative Stress Markers:

    • Lipid Peroxidation (MDA Assay): Measure malondialdehyde levels using a thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity (SOD and GPx Assays): Measure the activity of superoxide (B77818) dismutase and glutathione (B108866) peroxidase using commercially available kits.

Considerations and Future Directions

  • Pharmacokinetics: Due to the limited information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, preliminary pharmacokinetic studies are recommended to determine its bioavailability and brain penetration, which will inform the dosing regimen for in vivo studies.

  • Chronic Neurodegeneration Models: Following initial studies in acute injury models like stroke, the efficacy of this compound should be evaluated in chronic models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Structure-Activity Relationship: Synthesis and evaluation of derivatives of this compound could lead to the identification of compounds with improved potency and pharmacokinetic properties.[6]

By following these detailed protocols, researchers can systematically evaluate the neuroprotective potential of this compound and elucidate its mechanisms of action, paving the way for its potential development as a therapeutic agent for neurodegenerative disorders.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating 27-Hydroxymangiferonic Acid as a Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] FXR is predominantly expressed in the liver and intestine, where it acts as a sensor for bile acids.[2] Upon activation by its ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in various metabolic pathways. A key target gene of FXR is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop.[4][5]

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][6] The identification and characterization of novel FXR agonists are therefore of significant interest in drug discovery and development.

27-Hydroxymangiferonic acid (27-HMA), a naturally occurring triterpenoid, has been identified as a novel agonist of the Farnesoid X Receptor.[7] Studies have shown that 27-HMA activates the transcriptional activity of FXR in a dose-dependent manner.[7] This document provides detailed protocols for cell-based assays to characterize the activation of FXR by this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the quantitative data for the activation of the Farnesoid X Receptor by this compound in a cell-based luciferase reporter assay, with the well-characterized synthetic FXR agonist GW4064 serving as a positive control.

CompoundConcentration RangeEC50Maximal Fold Induction
This compound0.1 µM - 100 µM6.693 µM[7]~8-fold
GW4064 (Positive Control)0.001 µM - 10 µM~50 nM~15-fold

Experimental Protocols

Cell-Based FXR Activation Luciferase Reporter Assay

This protocol details a transient co-transfection method in a human hepatoma cell line (HepG2) to quantify the activation of FXR by a test compound like this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or other suitable transfection reagent

  • FXR expression plasmid (e.g., pCMV-hFXR)

  • FXRE-driven luciferase reporter plasmid (e.g., pGL4.26[luc2/FXRE-Puro])

  • Renilla luciferase control vector (e.g., pRL-TK) for normalization

  • This compound (test compound)

  • GW4064 (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Culture and Seeding:

    • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • One day prior to transfection, seed the HepG2 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Transient Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM I containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid. A typical ratio is 10:10:1 (FXR:FXRE-luciferase:Renilla).

    • In a separate tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.

    • Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

    • Add the transfection complex to each well containing the cells.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing a low percentage of serum (e.g., 0.5% charcoal-stripped FBS).

    • Prepare serial dilutions of this compound and the positive control (GW4064) in the low-serum medium. The final concentration of DMSO should not exceed 0.1%.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Luciferase Assay:

    • Incubate the cells with the compounds for 24 hours at 37°C.

    • Remove the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 27-HMA / Ligand FXR_inactive FXR Ligand->FXR_inactive Binding FXR_active FXR FXR_inactive->FXR_active Activation & Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation FXRE FXRE FXR_active->FXRE Heterodimerization RXR_active->FXRE Target_Genes Target Genes (e.g., SHP) FXRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Translation

Caption: FXR Signaling Pathway upon Ligand Activation.

Experimental Workflow for Cell-Based FXR Activation Assay

Experimental_Workflow Start Start Cell_Seeding Seed HepG2 cells in 96-well plate Start->Cell_Seeding Transfection Co-transfect with FXR, FXRE-Luc, and Renilla plasmids Cell_Seeding->Transfection Compound_Treatment Treat with 27-HMA, controls, and vehicle Transfection->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence_Reading Measure Firefly & Renilla luminescence Lysis->Luminescence_Reading Data_Analysis Normalize data, calculate fold induction, determine EC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cell-Based Luciferase Reporter Assay.

References

Application Notes and Protocols for 27-Hydroxymangiferonic Acid Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are compiled from currently available scientific literature. It is crucial to note that while in vitro and Caenorhabditis elegans (C. elegans) studies have been conducted, detailed in vivo protocols for the administration of purified 27-Hydroxymangiferonic acid to mammalian models are not yet well-established in published research. The information provided for mammalian models should be considered as a starting point for experimental design and will require extensive validation, including pharmacokinetic, pharmacodynamic, and toxicology studies.

Introduction

This compound is a naturally occurring cycloartane-type triterpene acid isolated from sources such as mango fruits and propolis.[1][2] Emerging research has highlighted its potential therapeutic properties, including anticancer, antitrypanosomal, and antibiofilm activities.[3][4] Notably, it has been identified as a farnesoid X receptor (FXR) agonist, suggesting its role in metabolic regulation and potential for treating age-related diseases.[1] These application notes provide a summary of the current data and protocols for administering this compound in preclinical research settings.

Data Presentation

Table 1: In Vitro Biological Activities of this compound
ActivityModel SystemEffective ConcentrationReference
AntitrypanosomalTrypanosoma bruceiIC50: 11.4 µg/mL[4]
AnticancerU937 cellsIC50 > 100 µg/mL[4]
Anti-quorum sensingPseudomonas aeruginosa PA01Inhibition zone: 12.0 ± 0.5 mm[2]
AntibiofilmS. aureus, L. monocytogenes, E. faecalis, E. coli, C. tropicalisActive at MIC and MIC/2[2]
FXR AgonismHEK293T cellsEC50: 6.693 µM[1]
Table 2: In Vivo Effects of this compound in C. elegans
ParameterAnimal ModelConcentrationObserved EffectReference
LifespanWild-type N2 C. elegans100 µM16.67% increase in mean lifespan[1]
HealthspanWild-type N2 C. elegans100 µMImproved pharyngeal pumping and body bend rates[1]
Oxidative Stress ResistanceWild-type N2 C. elegans100 µMIncreased survival under H₂O₂ induced stress[1]
Heat Stress ResistanceWild-type N2 C. elegans100 µMIncreased survival at 35°C[1]
Neuroprotection (Parkinson's Model)6-OHDA-induced UA57 C. elegans100 µMAmeliorated locomotion deficits[1]

Experimental Protocols

Protocol 1: Administration of this compound to C. elegans

This protocol is adapted from the methodology described by Fan et al., 2023.[1]

1. Materials:

2. Preparation of Dosing Plates: a. Prepare a stock solution of this compound in DMSO. b. Add the stock solution to molten NGM agar just before pouring the plates to achieve the desired final concentrations (e.g., 20, 50, 100, 150, and 200 µM).[1] c. Ensure the final concentration of DMSO is consistent across all plates (including vehicle controls) and is at a level non-toxic to C. elegans (typically ≤ 0.5%). d. Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.

3. Experimental Procedure for Lifespan Assay: a. Transfer synchronized L4 stage C. elegans to the prepared NGM plates containing different concentrations of this compound or vehicle control. b. Incubate the nematodes at 20°C. c. Assess the viability of the nematodes daily by gently prodding them with a platinum wire. Nematodes that do not respond are scored as dead. d. To prevent progeny from confounding the results, transfer the nematodes to fresh plates every 2-3 days during their reproductive period.

Protocol 2: Proposed Starting Protocol for Oral Gavage Administration in a Rodent Model (Hypothetical)

This is a hypothetical protocol and requires thorough validation.

1. Preliminary Steps (Essential before in vivo administration):

  • Solubility Testing: Determine a suitable vehicle for this compound. Common vehicles for oral administration of hydrophobic compounds include corn oil, sesame oil, or aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or Tween 80.
  • Toxicity Studies: Conduct acute and sub-acute toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. This involves dose-escalation studies and monitoring for clinical signs of toxicity, changes in body weight, and analysis of hematological and biochemical parameters.
  • Pharmacokinetic (PK) Studies: Perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will inform the dosing regimen (e.g., frequency of administration).

2. Materials:

  • Purified this compound
  • Appropriate, validated vehicle
  • Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
  • Oral gavage needles

3. Dosing Formulation Preparation: a. Based on solubility and toxicity data, prepare the dosing formulation. For example, suspend this compound in 0.5% CMC in sterile water. b. Ensure the formulation is homogenous by vortexing or sonicating before each administration.

4. Administration Procedure (Oral Gavage): a. Acclimatize animals to the experimental conditions for at least one week. b. Randomly assign animals to treatment and vehicle control groups. c. Based on pre-determined dosage levels (e.g., starting with doses derived from in vitro efficacy, such as 10, 25, 50 mg/kg), administer the formulation or vehicle control via oral gavage. The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for mice). d. Monitor animals closely for any signs of distress post-administration. e. Continue dosing as determined by the experimental design (e.g., once daily for 14 days). f. At the end of the study, collect relevant tissues and blood samples for pharmacodynamic and biomarker analysis.

Visualizations

Signaling Pathways

27_Hydroxymangiferonic_acid_Signaling cluster_cell Cell cluster_torc1 HMA This compound FXR FXR HMA->FXR Activates AMPK AMPK HMA->AMPK May Activate Metabolism Lipid & Glucose Metabolism FXR->Metabolism Regulates TORC1 TORC1 Pathway Autophagy Autophagy TORC1->Autophagy Inhibits AMPK->TORC1 Inhibits Longevity Longevity & Healthspan Metabolism->Longevity Promotes Autophagy->Longevity Promotes Experimental_Workflow cluster_invitro In Vitro Assessment cluster_celegans In Vivo - C. elegans Model cluster_mammalian Proposed In Vivo - Mammalian Model Isolation Isolation of This compound Activity Biological Activity Screening (e.g., anticancer, antimicrobial) Isolation->Activity Mechanism Mechanism of Action (e.g., FXR agonism) Activity->Mechanism Dosing Administration via NGM plates Mechanism->Dosing Informs in vivo studies Lifespan Lifespan & Healthspan Assays Dosing->Lifespan Stress Stress Resistance Assays Dosing->Stress Tox Toxicity & PK Studies (Essential First Step) Lifespan->Tox Provides rationale Stress->Tox Dose Dose-Response Studies Tox->Dose Efficacy Efficacy in Disease Model Dose->Efficacy

References

Application of 27-Hydroxymangiferonic Acid in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferonic acid (27-HMA) is a naturally occurring triterpenoid (B12794562) compound found in mangoes that has emerged as a promising candidate for metabolic disease research. Recent studies have highlighted its role as a potent agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] The activation of FXR by 27-HMA initiates a cascade of downstream signaling events that contribute to its beneficial effects, including lifespan extension and amelioration of age-related neurodegenerative conditions in preclinical models. These findings suggest the potential of 27-HMA as a therapeutic agent for a range of metabolic and age-related disorders.

This document provides detailed application notes and experimental protocols for researchers interested in investigating the therapeutic potential of this compound.

Key Applications

  • FXR Agonist Screening: 27-HMA can be used as a reference compound in high-throughput screening assays to identify novel FXR agonists.

  • Metabolic Disease Models: Its demonstrated effects on lifespan and healthspan in C. elegans make it a valuable tool for studying the mechanisms of aging and metabolic regulation.[1][2][3]

  • Neurodegenerative Disease Research: 27-HMA has shown protective effects in C. elegans models of Alzheimer's and Parkinson's disease, indicating its potential for investigating therapeutic strategies for these conditions.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro FXR Activation

CompoundAssay TypeCell LineEC50 (µM)
This compoundDual-luciferase reporter assayHEK293T6.693

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Effects of 27-HMA on C. elegans Lifespan

Concentration (µM)Lifespan Extension (%)
207.34
5012.78
10016.67
1509.41
2006.03

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by 27-HMA and a general workflow for its investigation.

G cluster_0 27-HMA Signaling Pathway HMA This compound FXR FXR Activation HMA->FXR NHR NHR-8 / DAF-12 (in C. elegans) FXR->NHR IIS IIS/TORC1 Pathway Modulation NHR->IIS Detox Upregulation of Detoxification Genes NHR->Detox Neuroprotection Neuroprotection NHR->Neuroprotection Lifespan Lifespan Extension IIS->Lifespan Detox->Lifespan

Caption: Signaling pathway of this compound.

G cluster_1 Experimental Workflow step1 In Vitro FXR Agonist Assay (HEK293T cells) step2 C. elegans Lifespan Assay step1->step2 Confirm activity step3 C. elegans Stress Resistance Assays step2->step3 Assess healthspan step4 C. elegans Neurodegenerative Disease Models step2->step4 Investigate disease models step5 Mechanism of Action Studies (Gene Expression, etc.) step3->step5 Elucidate mechanism step4->step5 Elucidate mechanism

Caption: General experimental workflow for 27-HMA research.

Experimental Protocols

FXR Agonist Activity Screening using a Dual-Luciferase Reporter Assay

Objective: To determine the ability of 27-HMA to activate FXR in a cell-based assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • pBIND-FXR-LBD (expression plasmid for GAL4-FXR ligand-binding domain)

  • pG5-luc (luciferase reporter plasmid)

  • pRL-TK (Renilla luciferase control plasmid)

  • Lipofectamine 2000

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and culture overnight.

  • Transfection: Co-transfect the cells with pBIND-FXR-LBD, pG5-luc, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of 27-HMA or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Plot the relative luciferase activity against the concentration of 27-HMA to determine the EC50 value.[5][6]

C. elegans Lifespan Assay

Objective: To assess the effect of 27-HMA on the lifespan of Caenorhabditis elegans.

Materials:

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • This compound dissolved in a suitable solvent

  • 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny from hatching

  • Platinum wire worm pick

  • Incubator at 20°C

Protocol:

  • Preparation of Plates: Prepare NGM plates containing a lawn of E. coli OP50. Add 27-HMA to the plates at the desired concentrations. Also, include a vehicle control. Add FUDR to the plates to prevent reproduction.

  • Synchronization of Worms: Synchronize a population of C. elegans to obtain a cohort of worms at the same developmental stage (L4 larvae).

  • Transfer of Worms: Transfer the synchronized L4 worms to the prepared NGM plates (approximately 60-100 worms per condition).

  • Incubation and Scoring: Incubate the plates at 20°C. Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Data Analysis: Generate survival curves and calculate the mean and maximum lifespan for each condition. Perform statistical analysis (e.g., log-rank test) to determine the significance of any observed differences.[2][7]

Alzheimer's Disease Model: Aβ-Induced Paralysis Assay in C. elegans

Objective: To evaluate the effect of 27-HMA on the paralysis phenotype in a transgenic C. elegans model of Alzheimer's disease (e.g., strain CL4176).

Materials:

  • Transgenic C. elegans strain CL4176 (expresses human Aβ1-42 in body wall muscle upon temperature upshift)

  • NGM agar plates

  • E. coli OP50

  • This compound

  • Incubators at 16°C and 25°C

Protocol:

  • Worm Synchronization and Treatment: Grow synchronized CL4176 worms on NGM plates with E. coli OP50 and the desired concentrations of 27-HMA (and a vehicle control) at 16°C.

  • Induction of Aβ Expression: After 48 hours, induce the expression of the Aβ transgene by shifting the temperature to 25°C.

  • Paralysis Scoring: Score the number of paralyzed worms every 2 hours. A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.

  • Data Analysis: Plot the percentage of paralyzed worms over time for each condition. Compare the time at which 50% of the worms are paralyzed (PT50) between the treated and control groups.[1][8][9][10]

Parkinson's Disease Model: α-Synuclein Aggregation Assay in C. elegans

Objective: To determine if 27-HMA can reduce α-synuclein aggregation in a transgenic C. elegans model of Parkinson's disease (e.g., strain NL5901).

Materials:

  • Transgenic C. elegans strain NL5901 (expresses human α-synuclein fused to YFP in body wall muscles)

  • NGM agar plates

  • E. coli OP50

  • This compound

  • Fluorescence microscope with a YFP filter

Protocol:

  • Worm Synchronization and Treatment: Grow synchronized NL5901 worms on NGM plates with E. coli OP50 and the desired concentrations of 27-HMA (and a vehicle control).

  • Imaging: At different time points (e.g., day 3, 6, and 9 of adulthood), mount the worms on a slide and visualize the α-synuclein-YFP aggregates in the body wall muscles using a fluorescence microscope.

  • Quantification of Aggregates: Capture images and quantify the number and size of the fluorescent aggregates per worm.

  • Data Analysis: Compare the average number and size of aggregates between the 27-HMA-treated and control groups.[11][12][13]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

27-Hydroxymangiferonic acid is a naturally occurring triterpenoid (B12794562) that has been isolated from various plant species, including those of the Mangifera genus.[][2] Triterpenoids are a class of compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Chemical Properties [6]

PropertyValue
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
XLogP3 7.2

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard: (Purity ≥98%)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (B129727) (MeOH): HPLC grade

  • Water: Deionized or HPLC grade

  • Phosphoric acid (H₃PO₄): Analytical grade

  • Sample solvent: Methanol

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 85-95% B20-25 min: 95% B25-26 min: 95-85% B26-30 min: 85% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

Note: Due to the lack of a strong chromophore in many triterpenoids, detection at low UV wavelengths (around 210 nm) is common but may suffer from lower sensitivity and potential interference.[3] Alternative detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) can provide improved sensitivity and selectivity.[3][7]

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (from Plant Material)

This protocol provides a general guideline for the extraction of this compound from a plant matrix. Optimization may be required depending on the specific sample.

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes or perform maceration with shaking for 24 hours.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC analysis.

Data Presentation

Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance of the HPLC method based on typical results for the analysis of similar triterpenoid acids.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 1234≥ 0.999

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
5< 2.0< 3.0
25< 1.5< 2.5
75< 1.0< 2.0

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.9101.8
9089.299.1

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Visualization

Experimental Workflow

experimental_workflow sample_prep Sample Preparation drying Drying & Grinding sample_prep->drying extraction Solvent Extraction (Methanol) drying->extraction filtration_sample Filtration (0.45 µm) extraction->filtration_sample hplc_analysis HPLC Analysis filtration_sample->hplc_analysis standard_prep Standard Preparation stock_solution Primary Stock Solution (1 mg/mL) standard_prep->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification data_processing->quantification validation Method Validation data_processing->validation

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship analyte This compound in Sample separation Chromatographic Separation (Reversed-Phase C18) analyte->separation Injection detection UV Detection (210 nm) separation->detection Elution signal Chromatographic Peak detection->signal quantification Quantification (Peak Area vs. Concentration) signal->quantification

Caption: Logical flow from analyte to quantification in the HPLC method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 27-Hydroxymangiferonic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 27-Hydroxymangiferonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from natural sources such as Salacia and Mangifera species.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a triterpenoid (B12794562) found in plants of the Salacia genus, notably Salacia chinensis, and in Mangifera indica (mango) species.

Q2: What is the chemical nature of this compound and how does it influence solvent selection?

A2: this compound is a triterpenoid with the molecular formula C₃₀H₄₈O₄. Its structure suggests a moderately polar nature due to the presence of hydroxyl and carboxylic acid functional groups, balanced by a large, nonpolar carbon skeleton. This polarity profile indicates that solvents of intermediate polarity, or solvent mixtures, are likely to be most effective for extraction.

Q3: Which extraction methods are most effective for triterpenoids like this compound?

A3: Several methods can be employed, with the choice often depending on available equipment, scalability, and the desired purity of the initial extract. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but may expose the compound to heat for extended periods.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Steam Bath Assisted Extraction (SBAE): A gentle heating method that can improve extraction efficiency for moderately thermolabile compounds.

Q4: How can I optimize the yield of this compound?

A4: Optimization is a multi-factorial process. Key parameters to consider are:

  • Solvent System: The choice and concentration of the solvent are critical.

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but can also lead to degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the compound.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may lead to more dilute extracts.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Compound 1. Inappropriate solvent selection.2. Incomplete extraction.3. Degradation of the compound during extraction.4. Inefficient cell wall disruption.1. Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol (B145695)/water mixtures, acetone (B3395972)/water mixtures). For triterpenoids, moderately polar solvents are often effective.2. Increase extraction time or perform multiple extraction cycles.3. Lower the extraction temperature, especially for methods involving heat. Consider using UAE or MAE which can be effective at lower temperatures and for shorter durations.4. Ensure the plant material is finely ground. Consider a pre-treatment step if necessary.
Presence of Impurities in the Extract 1. Co-extraction of other compounds with similar solubility.2. Inadequate selectivity of the extraction solvent.1. Perform a preliminary clean-up of the crude extract using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).2. Optimize the solvent system to be more selective for this compound. A step-wise extraction with solvents of increasing polarity can be effective.
Inconsistent Results Between Batches 1. Variation in the quality of the raw plant material.2. Inconsistent extraction parameters.1. Standardize the collection and pre-processing of the plant material (e.g., drying conditions, storage).2. Precisely control all extraction parameters (temperature, time, solvent ratio, etc.) for each run.
Difficulty in Removing the Solvent 1. High boiling point of the solvent.2. Formation of an emulsion.1. Use a rotary evaporator for efficient solvent removal under reduced pressure.2. If an emulsion forms during liquid-liquid partitioning, try adding a saturated salt solution or centrifuging the mixture.

Data on Extraction Parameters from Related Studies

The following tables summarize findings from studies on the extraction of bioactive compounds from Salacia chinensis, which can provide a starting point for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Salacia chinensis

Extraction MethodKey FindingsReference
Ultrasound-Assisted Extraction (UAE)Optimal conditions for overall bioactive compounds: 50% ethanol, 60 min, 50°C, 250 W. For mangiferin (B1668620), 40% acetone was optimal. UAE was more efficient than decoction.[1]
Steam Bath Assisted Extraction (SBAE)Found to be most suitable for the extraction of phenolics and flavonoids with a 10-minute exposure.[2][3]
Continuous Shaking ExtractionComparable yields of total bioactive compounds to UAE.[1]
MacerationA simple but potentially less efficient method.[4]

Table 2: Influence of Solvent on the Extraction of Bioactive Compounds from Salacia chinensis

Solvent SystemObservationReference
50% EthanolEffective for the extraction of bioactive compounds.[1]
50% AcetoneEffective for the extraction of bioactive compounds.[1]
MethanolUsed for hot extraction, followed by fractionation with ethyl acetate for isolating a triterpenoid.[4]
HexaneUsed for the successful extraction of triterpenes from Salacia grandifolia.[5]
WaterGenerally less effective for triterpenoid extraction when used alone.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

This protocol is a recommended starting point based on optimized conditions for similar compounds from Salacia chinensis.

  • Preparation of Plant Material: Dry the plant material (e.g., roots or stems of Salacia chinensis) at 40-50°C and grind to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL flask.

    • Add 100 mL of 50% aqueous ethanol (v/v).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 250 W and the temperature to 50°C.

    • Extract for 60 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (General): The crude extract can be further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

Protocol 2: Maceration with Solvent of Increasing Polarity

This protocol allows for a stepwise extraction to separate compounds based on polarity.

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Sequential Maceration:

    • Macerate 50 g of the powdered plant material with 500 mL of hexane for 24 hours at room temperature with occasional shaking.

    • Filter the extract and collect the filtrate.

    • Air-dry the plant residue and then macerate it with 500 mL of ethyl acetate for 24 hours.

    • Filter and collect the ethyl acetate extract.

    • Repeat the process with 500 mL of methanol.

  • Solvent Removal: Concentrate each filtrate separately using a rotary evaporator.

  • Analysis: Analyze each extract (hexane, ethyl acetate, and methanol) for the presence and concentration of this compound to determine the most effective solvent. The triterpenoid is likely to be present in the hexane or ethyl acetate fraction.

Visualizations

Experimental_Workflow plant_material Plant Material (e.g., Salacia chinensis roots) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE, Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound 27-Hydroxymangiferonic acid purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start_node Low Yield cause1 Inappropriate Solvent? start_node->cause1 cause2 Suboptimal Conditions? cause1->cause2 No solution1 Test Solvent Polarity (e.g., Hexane, EtOAc, EtOH/H2O) cause1->solution1 Yes cause3 Degradation? cause2->cause3 No solution2 Optimize Time & Temp (e.g., UAE, Maceration) cause2->solution2 Yes solution3 Lower Temperature Use Milder Method cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 27-Hydroxymangiferonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer or Cell Culture Medium

Possible Cause:

This compound is a hydrophobic triterpenoid (B12794562) with low aqueous solubility. When a concentrated stock solution in a polar aprotic solvent like DMSO is diluted into an aqueous environment, the compound can crash out of solution. This is a common issue with compounds that are poorly soluble in water.[1]

Troubleshooting Steps:

  • Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Use a Co-solvent: Employ a co-solvent system. A mixture of DMSO with ethanol (B145695) or propylene (B89431) glycol can sometimes improve solubility upon dilution.

  • Stepwise Dilution: Instead of a single dilution, perform serial dilutions. First, dilute the DMSO stock into a mixture of your aqueous buffer and an organic solvent (e.g., 50:50 ethanol:buffer), and then further dilute into the final aqueous medium.

  • Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous medium to aid in micelle formation and improve solubility.[1]

  • Gentle Warming and Sonication: After dilution, gently warm the solution to 37°C and sonicate briefly in a water bath sonicator. This can help to redissolve fine precipitates. However, be cautious about the thermal stability of the compound.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause:

Inconsistent results can often be traced back to incomplete solubilization or precipitation of this compound in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before adding the compound to your cells or assay, carefully inspect the diluted solution for any signs of precipitation or turbidity.

  • Determine the Kinetic Solubility Limit: Perform a kinetic solubility assay in your specific assay buffer to determine the maximum concentration at which the compound remains in solution over the time course of your experiment.

  • Pre-complex with Cyclodextrins: For cell-based assays, consider pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

  • Standardize Preparation Method: Ensure that the method of preparing the final working solution is consistent across all experiments, including the rate of addition of the stock solution to the aqueous medium and the mixing technique.

Troubleshooting Flowchart

G start Start: Solubility Issue with This compound precipitation Precipitation upon dilution? start->precipitation inconsistent_results Inconsistent assay results? precipitation->inconsistent_results No optimize_stock Lower stock concentration in DMSO precipitation->optimize_stock Yes check_solubility_limit Determine kinetic solubility limit inconsistent_results->check_solubility_limit Yes end Problem Resolved inconsistent_results->end No use_cosolvent Use a co-solvent (e.g., DMSO/Ethanol) optimize_stock->use_cosolvent stepwise_dilution Perform stepwise dilution use_cosolvent->stepwise_dilution add_surfactant Add surfactant (e.g., Tween® 80) stepwise_dilution->add_surfactant add_surfactant->end visual_inspection Visually inspect for precipitate before use check_solubility_limit->visual_inspection standardize_prep Standardize working solution preparation visual_inspection->standardize_prep standardize_prep->end

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful organic solvent capable of dissolving many hydrophobic compounds. For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: While specific experimental data for this compound is not widely published, a representative solubility profile based on its chemical structure as a triterpenoid is provided below. These values should be considered as estimates and may vary depending on the purity of the compound and the experimental conditions.

SolventEstimated Solubility (mg/mL)Notes
DMSO> 50Recommended for stock solutions.
Dimethylformamide (DMF)> 30An alternative to DMSO for stock solutions.
Ethanol (100%)~10-20Can be used as a co-solvent.
Methanol~5-10Lower solubility compared to ethanol.
Acetone~5-15
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble in aqueous buffers.
Water< 0.001Considered insoluble in water.

Q3: How can I prepare a working solution of this compound for a cell-based assay?

A3: To prepare a working solution for a cell-based assay, follow these steps:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • For your experiment, first, make an intermediate dilution of your stock solution in cell culture medium containing a low percentage of serum (e.g., 0.5-1%).

  • Then, further dilute this intermediate solution to the final desired concentration in your complete cell culture medium.

  • It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, and to mix rapidly to ensure uniform dispersion.

Q4: Are there more advanced techniques to improve the solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where solubility and bioavailability are critical, several advanced formulation strategies can be employed:

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix to enhance its dissolution rate.

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution velocity.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. The molecular weight of this compound is approximately 470.69 g/mol .

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: Volume (µL) = (0.001 g / 470.69 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 212.5 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System
  • Prepare Stock Solution: Prepare a 20 mM stock solution in 100% DMSO as described in Protocol 1.

  • Prepare Co-solvent Mixture: Prepare a 1:1 (v/v) mixture of ethanol and phosphate-buffered saline (PBS).

  • Intermediate Dilution: Dilute the 20 mM DMSO stock 1:10 in the ethanol:PBS co-solvent mixture to obtain a 2 mM intermediate solution.

  • Final Dilution: Further dilute the 2 mM intermediate solution to the desired final concentration in your aqueous assay buffer. For example, a 1:100 dilution will yield a 20 µM final concentration with a final solvent concentration of 0.5% DMSO and 4.5% ethanol.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in C. elegans

This compound has been shown to extend lifespan and improve healthspan in C. elegans by activating nuclear receptors.[3] The key signaling pathways involved are the DAF-12 and NHR-8 pathways, which are homologs of the mammalian farnesoid X receptor (FXR).

G HMA 27-Hydroxymangiferonic Acid (HMA) FXR FXR Homologs (DAF-12, NHR-8) HMA->FXR activates DAF16 DAF-16/FOXO FXR->DAF16 modulates Detox Detoxification Genes FXR->Detox upregulates IIS Insulin/IGF-1 Signaling (IIS) Pathway IIS->DAF16 inhibits Lifespan Increased Lifespan & Healthspan DAF16->Lifespan promotes Detox->Lifespan

Caption: HMA signaling pathway in C. elegans.

General Experimental Workflow for Assessing Compound Solubility

The following workflow outlines the steps to assess and overcome solubility issues in a typical in vitro experiment.

G start Start: New Experiment with This compound prepare_stock 1. Prepare Concentrated Stock in DMSO start->prepare_stock kinetic_solubility 2. Determine Kinetic Solubility in Assay Buffer prepare_stock->kinetic_solubility is_soluble Is solubility sufficient for desired concentration? kinetic_solubility->is_soluble proceed 3. Proceed with Experiment is_soluble->proceed Yes troubleshoot 3a. Troubleshoot Solubility is_soluble->troubleshoot No end End: Experiment Complete proceed->end optimize_formulation Optimize Formulation: - Co-solvents - Surfactants - Cyclodextrins troubleshoot->optimize_formulation retest_solubility Retest Solubility optimize_formulation->retest_solubility retest_solubility->is_soluble

Caption: Experimental workflow for solubility assessment.

References

Technical Support Center: 27-Hydroxymangiferonic Acid In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-Hydroxymangiferonic acid in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural product that has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor transcription factor. In preclinical models using C. elegans, its activity is associated with the extension of lifespan and healthspan.[1][2] The longevity effects may be dependent on nuclear hormone receptors (NHRs) and are potentially linked to the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways.[1][2]

Q2: What are the main challenges I can expect in in vivo studies with this compound?

A2: As with many natural products, you may encounter challenges related to poor aqueous solubility, which can lead to low oral bioavailability. This complicates achieving therapeutic concentrations in target tissues. Other common issues include variability in compound purity and batch-to-batch consistency, potential for rapid metabolism, and unexpected off-target effects.

Q3: Are there any established in vivo pharmacokinetic data for this compound?

A3: Currently, there is a lack of publicly available, specific in vivo pharmacokinetic data (e.g., Cmax, Tmax, half-life, oral bioavailability) for this compound in mammalian models. However, studies on other orally administered carboxylic acids and natural products suggest that low oral bioavailability is a common challenge. For illustrative purposes, the table below presents pharmacokinetic data for other organic acids administered orally to rats, which may provide insights into the potential pharmacokinetic profile of this compound.

Troubleshooting Guides

Problem 1: Low or No Apparent Efficacy in Animal Models
Possible Cause Troubleshooting Steps
Poor Bioavailability - Improve Formulation: this compound, like many natural products, may have low aqueous solubility. Consider formulating the compound in a vehicle that enhances solubility and absorption. Options include using co-solvents (e.g., DMSO, PEG), creating a lipid-based formulation, or preparing a nanosuspension. Always include a vehicle-only control group in your experiments. - Optimize Route of Administration: If oral administration yields poor results, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic exposure.
Inadequate Dose - Conduct a Dose-Response Study: The effective dose in vivo may be significantly higher than in vitro. Perform a pilot study with a range of doses to determine the optimal therapeutic dose. - Review Literature for Related Compounds: Examine studies on structurally similar compounds, such as mangiferin, to inform your dose selection.
Rapid Metabolism/Clearance - Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the compound's half-life. This will inform the optimal dosing frequency. - Consider Metabolic Inhibitors: In exploratory studies, co-administration with a general metabolic inhibitor (use with caution and strong justification) can help determine if rapid metabolism is limiting efficacy.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Formulation - Standardize Preparation: Ensure the formulation is prepared consistently for each experiment. If it is a suspension, ensure it is uniformly mixed before each administration. - Check for Compound Precipitation: Visually inspect the formulation for any precipitation of the compound before and during administration.
Animal-to-Animal Variation - Use Genetically Homogenous Animals: Employ inbred strains of mice or rats to reduce genetic variability. - Control for Environmental Factors: Maintain consistent housing conditions, diet, and light-dark cycles. - Increase Sample Size: A larger number of animals per group can help to overcome individual variations and increase statistical power.
Inconsistent Dosing Technique - Proper Training: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, IP injection). - Accurate Dosing: Dose animals based on their individual body weights.
Problem 3: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Steps
Off-Target Effects - Dose Reduction: Determine if the toxicity is dose-dependent by testing lower doses. - In Vitro Counter-Screening: If a specific toxicity is observed (e.g., liver toxicity), consider in vitro assays with relevant cell types to investigate the mechanism.
Impure Compound - Verify Purity: Ensure the purity of your this compound batch using analytical methods like HPLC-MS. Impurities can cause unexpected biological effects.
Vehicle Toxicity - Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between vehicle-induced and compound-induced toxicity.

Quantitative Data Summary

Due to the lack of specific in vivo data for this compound, the following tables present data from other relevant compounds to serve as a guide for experimental design and to highlight potential challenges.

Table 1: Illustrative Oral Pharmacokinetic Parameters of Various Organic Acids in Rats

CompoundDose (mg/kg)Tmax (h)Cmax (ng/mL)t1/2 (h)Oral Bioavailability (%)Reference
Angoroside C1000.25473.5 ± 77.61.26 ± 0.182.1[3]
Maleic Acid6 (low dose)~1~100017.58 (male) 9.84 (female)30.8 - 41.0 (male) 32.2 - 39.1 (female)[4][5]
Cinnamic Acid~10.5~0.5~200~1.5Higher from extract than pure form[6]

This table illustrates the typical rapid absorption and low to moderate oral bioavailability of some organic acids in rats. Researchers should anticipate that this compound may exhibit similar characteristics.

Table 2: Example of Acute Oral Toxicity Study Design in Mice

GroupTreatmentDose (mg/kg)Number of AnimalsObservation Period
1Vehicle (e.g., 0.5% CMC)-5 M, 5 F14 days
2Test Compound5005 M, 5 F14 days
3Test Compound10005 M, 5 F14 days
4Test Compound20005 M, 5 F14 days

This is a general design based on OECD guideline 423 for acute oral toxicity.[7][8] Doses for this compound should be determined based on preliminary in vitro cytotoxicity data and any available literature on related compounds.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity in Rats

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a compound.[9]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 1% Tween 80 in saline)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: this compound (e.g., 50, 100, 200 mg/kg)

  • Administration: The test compound, positive control, or vehicle is administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Protocol 2: Acute Oral Toxicity Study (OECD 423 Guideline)

This protocol provides a framework for assessing the acute toxicity of a substance.[7][8]

  • Animals: Healthy, young adult female mice (e.g., Swiss albino) are used.

  • Housing: Animals are housed in standard conditions with ad libitum access to food and water, except for a brief fasting period before dosing.

  • Dosing:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of this compound (e.g., starting at 2000 mg/kg) is administered by gavage.

    • A control group receives the vehicle.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and changes in body weight.

    • Observations are made continuously for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.

  • Endpoint: The primary endpoint is mortality. If no mortality is observed at 2000 mg/kg, the substance may be classified as having a low order of acute toxicity.

Visualizations

27-Hydroxymangiferonic_Acid_Signaling_Pathway HMA This compound FXR FXR (nhr-8, daf-12 in C. elegans) HMA->FXR Activates IIS Insulin/IGF-1 Signaling (IIS) HMA->IIS Modulates TORC1 TORC1 Pathway HMA->TORC1 Modulates Neuroprotection Neuroprotection HMA->Neuroprotection Detox Detoxification Gene Expression FXR->Detox Upregulates Longevity Lifespan & Healthspan Extension IIS->Longevity TORC1->Longevity Detox->Longevity

Caption: Proposed signaling pathway of this compound.

In_Vivo_Experimental_Workflow start Start: Hypothesis lit_review Literature Review & Dose Selection start->lit_review formulation Compound Formulation & Vehicle Selection lit_review->formulation pilot_study Pilot Study (Dose-ranging, Tolerability) formulation->pilot_study main_study Definitive In Vivo Study pilot_study->main_study dosing Dosing & Observation main_study->dosing data_collection Data Collection (e.g., Paw Volume, Behavioral Scores) dosing->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End: Conclusion analysis->end

Caption: General workflow for in vivo experiments.

Troubleshooting_Logic issue Unexpected Result (e.g., No Efficacy, High Variability) check_formulation Check Formulation (Solubility, Stability) issue->check_formulation check_dose Review Dose & Route of Administration issue->check_dose check_animals Assess Animal Model & Husbandry issue->check_animals check_protocol Verify Experimental Protocol & Technique issue->check_protocol revise Revise Experiment check_formulation->revise check_dose->revise check_animals->revise check_protocol->revise

Caption: Logical approach to troubleshooting in vivo studies.

References

Technical Support Center: 27-Hydroxymangiferonic Acid FXR Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 27-Hydroxymangiferonic acid in Farnesoid X Receptor (FXR) reporter gene assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Weak or No Signal (Low Luminescence)

Question: My experimental wells treated with this compound show a very weak or no luminescent signal. What are the possible reasons and how can I troubleshoot this?

Answer: A weak or absent signal can be due to several factors, from issues with the compound itself to suboptimal assay conditions.

Potential CauseRecommended Solution
Compound-Related Issues
Poor Solubility of this compoundThis compound is reported to be soluble in DMSO.[1] Ensure the compound is fully dissolved in DMSO before diluting it in cell culture medium. Visually inspect for any precipitation. If solubility issues persist, consider gentle warming or sonication.
Compound DegradationThe stability of this compound in cell culture media over the incubation period is not extensively documented. Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound stock solution to light and repeated freeze-thaw cycles.
Incorrect Compound ConcentrationThe reported EC50 for this compound as an FXR agonist is 6.693 μM. Ensure your concentration range is appropriate to observe a dose-dependent response. We recommend a starting range of 0.1 µM to 100 µM.
Assay & Cell-Related Issues
Low Transfection EfficiencyOptimize your transfection protocol. Key parameters to consider are the DNA-to-transfection reagent ratio, cell density at the time of transfection, and the quality of the plasmid DNA.[2][3]
Weak Promoter in Reporter ConstructIf possible, use a reporter vector with a strong promoter driving the luciferase gene.
Low Cell ViabilityEnsure cells are healthy and in the logarithmic growth phase before seeding. High concentrations of this compound or DMSO may be cytotoxic. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your reporter assay. The final DMSO concentration should ideally not exceed 0.5%.
Insufficient Incubation TimeThe optimal incubation time for compound treatment can vary. A typical range is 18-24 hours.[4] Consider performing a time-course experiment to determine the peak response time.
Reagent IssuesEnsure the luciferase assay reagents are not expired and have been stored correctly. Prepare fresh reagents and allow them to equilibrate to room temperature before use.

Issue 2: High Background Signal in Control Wells

Question: My negative control wells (vehicle-treated) are showing high luminescence readings. What could be the cause and how can I fix it?

Answer: High background can mask the true effect of your test compound. Here are some common causes and solutions:

Potential CauseRecommended Solution
Plate and Reagent Issues
Plate TypeUse opaque, white-walled plates for luminescence assays to minimize well-to-well crosstalk.[5]
Cell Culture MediumPhenol (B47542) red in some media can contribute to background luminescence. If possible, use a medium without phenol red for the assay.
Reagent ContaminationUse fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.
Cellular Issues
High Basal Promoter ActivityThe promoter driving the luciferase gene may have high basal activity in your cell line. Consider using a reporter construct with a lower basal activity promoter or a different cell line.
Overly Confluent CellsHigh cell density can sometimes lead to increased background signals. Optimize your cell seeding density to be around 70-80% confluent at the time of the assay.

Issue 3: High Variability Between Replicate Wells

Question: I am observing a high coefficient of variation (%CV) between my replicate wells for the same treatment condition. How can I improve the consistency of my results?

Answer: High variability can compromise the statistical significance of your data. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Technical Errors
Inconsistent Cell SeedingEnsure your cell suspension is homogenous by gently mixing before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to ensure even cell distribution.
Pipetting InaccuraciesUse calibrated pipettes and proper pipetting techniques. For multi-well plates, preparing a master mix of reagents (e.g., transfection mix, compound dilutions) can minimize pipetting variations between wells.
Edge EffectsWells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Assay Conditions
Incomplete Cell LysisEnsure complete cell lysis by following the manufacturer's instructions for the lysis buffer and incubation time. Gentle rocking or shaking during lysis can improve efficiency.
Inconsistent Incubation TimesEnsure that the time between adding the luciferase substrate and reading the luminescence is consistent for all wells. Using a luminometer with an automated injector can improve consistency.
Data Normalization
Lack of Normalization ControlUse a dual-luciferase reporter system. Co-transfecting with a control plasmid (e.g., Renilla luciferase) allows for normalization of the experimental reporter gene activity, which can account for variations in transfection efficiency and cell number.

Data Presentation

Table 1: EC50 Values of Common FXR Agonists for Comparison

CompoundEC50 (µM)Cell LineReporter SystemReference
This compound 6.693 Not SpecifiedNot Specified[6]
Chenodeoxycholic acid (CDCA)~25 - 50VariousVarious[7]
GW4064~0.03 - 0.1VariousVarious[7]
Obeticholic Acid (OCA)~0.1 - 0.5VariousVarious[7]
Fexaramine~0.025Not SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: General FXR Reporter Gene Assay

This protocol provides a general workflow for a dual-luciferase reporter assay to screen for FXR agonists like this compound.

Materials:

  • HEK293T or other suitable host cells

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-driven firefly luciferase reporter plasmid

  • Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (dissolved in DMSO)

  • Dual-luciferase assay reagents

  • Opaque, white 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a transfection mix containing the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. The optimal ratio of these plasmids should be determined empirically.

    • Add the transfection reagent to the plasmid mix according to the manufacturer's instructions and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh cell culture medium.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of this compound in cell culture medium. Remember to include a vehicle control (DMSO).

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

    • Add the stop and glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency.

    • Plot the normalized luminescence values against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27_HMA This compound (FXR Agonist) FXR FXR 27_HMA->FXR Binds FXR_RXR_HMA FXR-RXR-27-HMA Heterodimer FXR->FXR_RXR_HMA RXR RXR RXR->FXR_RXR_HMA FXRE FXRE (FXR Response Element) FXR_RXR_HMA->FXRE Binds to Target_Gene Target Gene (e.g., SHP) FXRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA

Caption: FXR Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Seeding 1. Seed Cells (96-well plate) Transfection 2. Co-transfect with FXR, FXRE-Luc, & Renilla plasmids Cell_Seeding->Transfection Compound_Addition 3. Add this compound (and controls) Transfection->Compound_Addition Incubation 4. Incubate for 18-24 hours Compound_Addition->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis Luminescence_Reading 6. Read Firefly & Renilla Luminescence Cell_Lysis->Luminescence_Reading Data_Normalization 7. Normalize Firefly to Renilla Luminescence_Reading->Data_Normalization Dose_Response 8. Generate Dose-Response Curve & Calculate EC50 Data_Normalization->Dose_Response

Caption: FXR Reporter Gene Assay Experimental Workflow.

References

How to prevent degradation of 27-Hydroxymangiferonic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 27-Hydroxymangiferonic acid during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a pentacyclic triterpenoid (B12794562), a class of naturally occurring compounds with diverse biological activities. Its structure contains both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, which are susceptible to chemical modifications under certain analytical conditions. Degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general behavior of structurally similar triterpenoids like ursolic acid, the primary factors that can induce degradation include:

  • pH Extremes: Both acidic and alkaline conditions can catalyze hydrolysis or other reactions.

  • Oxidation: The presence of oxidizing agents can lead to the modification of the hydroxyl group and other susceptible parts of the molecule.

  • Heat: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or high-intensity visible light can cause photodegradation.

  • Humidity: High humidity in solid samples can facilitate hydrolytic degradation.

Q3: How can I minimize the degradation of this compound during sample storage?

A3: For optimal stability, samples of this compound should be stored under the following conditions:

  • Temperature: Store solid samples and solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.[1]

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive analyses, consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What are the recommended solvents for dissolving and analyzing this compound?

A4: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for the analysis of triterpenoid acids by High-Performance Liquid Chromatography (HPLC).[2] The choice of solvent may depend on the specific analytical method and the desired separation. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could promote degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor peak shape or multiple peaks for a pure standard.

  • Possible Cause: On-column degradation or isomerization.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the analyte. For triterpenoid acids, a slightly acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) is often used to suppress the ionization of the carboxylic acid group and improve peak shape.

    • Column Temperature: High column temperatures can sometimes lead to degradation. Try reducing the column temperature.

    • Metal Contamination: Active metal sites in the HPLC system (e.g., on the column frit or packing material) can sometimes catalyze degradation. Use a column with end-capping or consider using a metal-free HPLC system.

Problem 2: Loss of analyte signal over a sequence of injections.

  • Possible Cause: Degradation of the sample in the autosampler.

  • Troubleshooting Steps:

    • Autosampler Temperature: If possible, set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation.

    • Run Time: Minimize the time the sample spends in the autosampler before injection.

    • Sample Stability in Solvent: Verify the stability of this compound in the chosen solvent over the duration of the analysis. A study on oleanolic and ursolic acids showed stability in the analytical solution for up to 24 hours.[1] If degradation is observed, prepare fresh samples more frequently.

Problem 3: Inconsistent quantification results between different sample preparations.

  • Possible Cause: Degradation during sample extraction and preparation.

  • Troubleshooting Steps:

    • Minimize Heat: Avoid excessive heating during extraction. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration.

    • Protect from Light: Perform extraction and preparation steps under subdued light or in amber glassware.

    • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the extraction solvent, provided it does not interfere with the analysis.

Quantitative Data on Degradation of Structurally Similar Triterpenoids

Stress ConditionReagent/ParameterDurationDegradation of Ursolic Acid (%)Reference
Acid Hydrolysis 0.1 M HCl6 hours~15%
Alkaline Hydrolysis 0.1 M NaOH4 hours~20%
Oxidative Degradation 3% H₂O₂24 hours~12%
Thermal Degradation 80°C (Solid State)48 hours~10%
Photodegradation UV light (254 nm)24 hours~18%
Humidity 90% RH (Solid State)7 days~8%

Note: The degradation percentages are approximate and are intended to illustrate the relative lability of the compound under different conditions.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of HPLC-grade methanol or acetonitrile in a 1.5 mL amber glass vial to prepare a 1 mg/mL stock solution.

    • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase.

  • Extraction from a Plant Matrix (General Procedure):

    • Weigh 1 g of the dried and powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Sonicate for 30 minutes at room temperature, ensuring the water bath does not heat up significantly.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

Protocol 2: Stability-Indicating HPLC Method (Based on Ursolic Acid Analysis)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Caption: Workflow for the analysis of this compound with integrated degradation prevention steps.

troubleshooting_guide cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inaccurate Results peak_issue Poor Peak Shape / Extra Peaks start->peak_issue signal_loss Signal Loss Over Time start->signal_loss inconsistent_quant Inconsistent Quantification start->inconsistent_quant on_column_deg On-Column Degradation peak_issue->on_column_deg autosampler_deg Autosampler Degradation signal_loss->autosampler_deg extraction_deg Extraction Degradation inconsistent_quant->extraction_deg adjust_ph Adjust Mobile Phase pH on_column_deg->adjust_ph lower_temp Lower Column/Autosampler Temp autosampler_deg->lower_temp fresh_samples Prepare Fresh Samples autosampler_deg->fresh_samples extraction_deg->lower_temp protect_light Protect from Light extraction_deg->protect_light use_antioxidant Use Antioxidants extraction_deg->use_antioxidant

Caption: Troubleshooting logic for addressing degradation issues during the analysis of this compound.

References

Addressing off-target effects of 27-Hydroxymangiferonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 27-Hydroxymangiferonic acid (27-HMA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound.

Q1: I am observing cellular toxicity at concentrations where I expect to see FXR activation. What could be the cause?

A1: While this compound has shown therapeutic potential, high concentrations or prolonged exposure may lead to cytotoxicity. Consider the following:

  • Concentration Range: Ensure you are using a concentration range appropriate for your cell type. We recommend performing a dose-response curve to determine the optimal concentration for FXR activation versus cytotoxicity. For reference, the EC50 value for 27-HMA's activation of FXR has been reported to be 6.693 μM in one study.[1]

  • Off-Target Effects: Like other FXR agonists, 27-HMA may have off-target effects. Some FXR agonists have been associated with side effects, which could be due to interactions with other cellular pathways.[2] It is possible that at higher concentrations, 27-HMA is interacting with other nuclear receptors or cellular targets, leading to toxicity.

  • Experimental Controls: Include appropriate vehicle controls (e.g., DMSO) at the same concentrations used for 27-HMA to rule out solvent-induced toxicity.

Q2: My results suggest that a pathway other than FXR is being activated. How can I investigate this?

A2: this compound has been shown to be a novel Farnesoid X Receptor (FXR) agonist.[1] However, in C. elegans, its effects on lifespan are also dependent on the nuclear hormone receptors NHR-8 and DAF-12.[1] This suggests potential cross-reactivity with other nuclear receptors.

  • Nuclear Receptor Profiling: To investigate off-target activation, you can perform counter-screening against a panel of other nuclear receptors, such as LXR, PPARs, and other related receptors.[3][4] This can be done using commercially available reporter assay kits.

  • Gene Expression Analysis: Perform qRT-PCR or microarray analysis to examine the expression of known target genes for other nuclear receptors. An unexpected upregulation of target genes for a receptor other than FXR would suggest an off-target interaction. 27-HMA has been shown to upregulate the expression of various detoxification genes in C. elegans.[1]

Q3: I am not observing the expected lifespan extension in my C. elegans experiments. What are some common pitfalls?

A3: Lifespan assays in C. elegans can be sensitive to minor variations in experimental conditions. Here are a few points to check:

  • Synchronization of Worms: Ensure your worm population is tightly synchronized. Variations in developmental stage can significantly impact lifespan.

  • Bacterial Food Source: The type and preparation of the bacterial food source (typically E. coli OP50) can influence lifespan. Ensure consistency in the preparation and seeding of your plates.

  • Compound Stability and Delivery: Confirm the stability of 27-HMA in your experimental media. Also, ensure consistent delivery of the compound to the worms.

  • Genetic Background of Worms: The lifespan-extending effects of 27-HMA have been shown to be dependent on nhr-8 and daf-12.[1] If you are using a mutant strain, be aware that the pathway may be disrupted.

Q4: Are there any known off-target effects of other FXR agonists that I should be aware of?

A4: Yes, clinical and preclinical studies of other FXR agonists have revealed some off-target effects and side effects, which may provide insights into potential effects of 27-HMA. These include:

  • Pruritus (Itching): This is a common side effect of some FXR agonists and is thought to be related to the activation of TGR5 (GPBAR1), a bile acid receptor.[2]

  • Cholesterol Metabolism: Complete activation of FXR can suppress bile acid synthesis, which may lead to an increase in cholesterol levels.[2]

  • Gut Microbiota: FXR activation can influence the composition of the gut microbiota.[5]

Quantitative Data Summary

ParameterValueOrganism/SystemReference
On-Target Activity
FXR Activation (EC50)6.693 μMIn vitro reporter assay[1]
In vivo Effects (C. elegans)
Lifespan ExtensionDependent on NHR-8 and DAF-12C. elegans[1]
Upregulated Detoxification Genescyp13a7, cyp14a1, cyp35a5, cyp35b1, cyp35b2, cyp35b3, gst-4, ugt-44, pgp-3, pgp-12, pgp-14C. elegans[1]

Experimental Protocols

FXR Luciferase Reporter Assay

This protocol is for determining the activation of the Farnesoid X Receptor (FXR) by this compound in a cell-based luciferase reporter assay.

Materials:

  • HEK293T or other suitable host cells

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-driven luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for another 24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

C. elegans Lifespan Assay

This protocol outlines the steps for assessing the effect of this compound on the lifespan of Caenorhabditis elegans.

Materials:

  • Wild-type (N2) and mutant (nhr-8, daf-12) C. elegans strains

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • Fluorodeoxyuridine (FUDR) to prevent progeny production

  • This compound

  • M9 buffer

  • Platinum wire worm pick

  • Stereomicroscope

Procedure:

  • Plate Preparation: Prepare NGM plates containing FUDR and the desired concentration of this compound or vehicle control. Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.

  • Worm Synchronization: Synchronize a population of worms by standard bleaching methods to obtain a cohort of age-matched L1 larvae.

  • Transfer to Experimental Plates: Transfer the synchronized L1 larvae to the prepared experimental plates.

  • Incubation: Incubate the plates at 20°C.

  • Scoring Lifespan: Starting from day 1 of adulthood, score the number of living and dead worms every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Censoring: Censor worms that crawl off the agar, have a "bag of worms" phenotype, or die from internal hatching.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.

C. elegans Neurodegeneration Assay (Chemosensory Neuron Staining)

This protocol describes a method to assess age-related neurodegeneration in C. elegans treated with this compound using DiI staining.

Materials:

  • Age-synchronized C. elegans (as described in the lifespan assay)

  • NGM plates with or without this compound

  • DiI staining solution (200 μg/mL in M9 buffer)

  • M9 buffer

  • 2% agar pads on microscope slides

  • Sodium azide (B81097) (anesthetic)

  • Fluorescence microscope

Procedure:

  • Worm Culture: Culture synchronized worms on control or 27-HMA-containing NGM plates for the desired period to induce aging.

  • DiI Staining: Wash the aged worms off the plates with M9 buffer. Pellet the worms by gentle centrifugation and remove the supernatant. Add DiI staining solution and incubate for 2-3 hours at 20°C with gentle rocking.

  • Washing: After incubation, wash the worms several times with M9 buffer to remove excess dye.

  • Mounting: Mount the stained worms on a 2% agar pad on a glass slide with a drop of sodium azide to anesthetize them.

  • Imaging: Visualize the amphid and phasmid neurons using a fluorescence microscope with appropriate filters for DiI (e.g., TRITC/Rhodamine).

  • Analysis: Score the neurons for signs of degeneration, such as breaks in the neuronal processes, cell body rounding, or loss of fluorescence. Quantify the percentage of worms with neurodegenerative phenotypes in each group.

Visualizations

Signaling Pathways and Experimental Workflows

27_HMA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 27_HMA 27-Hydroxymangiferonic Acid FXR FXR 27_HMA->FXR Activates NHR_8 NHR-8 27_HMA->NHR_8 Activates (C. elegans) DAF_12 DAF-12 27_HMA->DAF_12 Activates (C. elegans) Detoxification Detoxification Gene Expression FXR->Detoxification Lifespan_Extension Lifespan Extension NHR_8->Lifespan_Extension Neuroprotection Neuroprotection NHR_8->Neuroprotection DAF_12->Lifespan_Extension DAF_12->Neuroprotection

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Hypothesis: 27-HMA has a biological effect In_Vitro In Vitro Screening (e.g., FXR Luciferase Assay) Start->In_Vitro Dose_Response Dose-Response Curve (Determine EC50) In_Vitro->Dose_Response In_Vivo In Vivo Model (e.g., C. elegans) Dose_Response->In_Vivo Off_Target_Screen Off-Target Screening (Nuclear Receptor Panel) Dose_Response->Off_Target_Screen Phenotypic_Assay Phenotypic Assays (Lifespan, Neurodegeneration) In_Vivo->Phenotypic_Assay Mechanism_Study Mechanism of Action Study (Gene Expression Analysis) Phenotypic_Assay->Mechanism_Study Off_Target_Screen->Mechanism_Study Conclusion Conclusion on Efficacy and Off-Target Effects Mechanism_Study->Conclusion

Caption: Experimental workflow for evaluating 27-HMA.

References

Technical Support Center: Refining Purification Techniques for 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 27-Hydroxymangiferonic acid. The methodologies and data presented are based on established techniques for triterpenoic acids and related natural products, providing a strong framework for refining your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from its natural source, such as Mangifera indica?

A1: The initial extraction of this compound, a triterpenoid (B12794562), typically involves solvent extraction from the plant material (e.g., leaves, bark, or roots). Ultrasound-assisted extraction is often employed to enhance efficiency. A common procedure involves macerating the dried and powdered plant material with a solvent like 70% ethanol (B145695). The resulting crude extract can then be further processed.

Q2: How can I enrich the concentration of this compound in my crude extract before fine purification?

A2: Macroporous resin chromatography is an effective enrichment step. The crude extract is loaded onto a suitable resin (e.g., AB-8 or D-101), which adsorbs the triterpenoids. After washing away impurities with water, the enriched triterpenoid fraction is eluted with a higher concentration of ethanol (e.g., 70-95%). This step can significantly increase the purity of the target compound before proceeding to more refined chromatographic techniques. For instance, studies on similar triterpenic acids have shown an increase in purity from approximately 23% to 59% after purification with D-101 resin, with a recovery of about 78%.[1]

Q3: What are the recommended chromatographic techniques for the high-purity isolation of this compound?

A3: A multi-step chromatographic approach is generally recommended. Following initial enrichment, flash chromatography on silica (B1680970) gel can be used for further fractionation. For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes can be effective, depending on the specific impurities to be removed.

Q4: How can I confirm the purity and identity of my final this compound sample?

A4: The purity of the final product should be assessed using analytical HPLC. The identity and structure of the isolated compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HMBC) and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Macroporous Resin Chromatography
Problem Possible Cause Solution
Low Adsorption of Triterpenoids Incorrect resin type.Screen different types of macroporous resins (e.g., AB-8, D-101, X-5) to find the one with the best adsorption capacity for your target compound.
Sample solution pH is not optimal.Adjust the pH of your sample solution. For acidic triterpenoids, a slightly acidic pH (around 5) can improve adsorption.[2]
Flow rate during loading is too high.Decrease the loading flow rate to allow sufficient time for adsorption to occur. A typical flow rate is 1.5-2.0 mL/min.[1][2]
Low Recovery During Elution Inappropriate elution solvent.Use a gradient of ethanol in water to elute the column. For triterpenic acids, 70-95% ethanol is often effective.[1][3]
Elution flow rate is too fast.Reduce the elution flow rate to ensure complete desorption of the compound from the resin. A typical flow rate is 1.0 mL/min.[1][2]
Insufficient volume of elution solvent.Ensure a sufficient volume of the elution solvent is passed through the column to recover the entire adsorbed compound.
Flash Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution may be necessary for complex mixtures.[4]
Column overloading.Reduce the amount of sample loaded onto the column. As a general rule, the sample should be 1-10% of the silica gel weight.
Compound is sensitive to acidic silica.Deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of a base like triethylamine (B128534) (1-3%).[4]
Compound Insoluble in Loading Solvent The compound precipitates before or during loading.Use the "dry loading" technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[5]
Preparative HPLC
Problem Possible Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column.For acidic compounds like this compound, lower the mobile phase pH to below the pKa of the compound (e.g., pH 2-3) to ensure it is in its protonated form.[6]
Inadequate buffer concentration.Increase the buffer concentration in the mobile phase to 10-50 mM to maintain a stable pH.[6]
Column overload.Reduce the injection volume or the concentration of the sample.[7]
Poor Resolution Between Peaks Mobile phase composition is not optimal.Systematically vary the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect column chemistry.If using reverse-phase, ensure the C18 column is appropriate. For highly polar compounds that are not well-retained, consider using a HILIC column.
High Backpressure Blockage in the column inlet frit.Reverse-flush the column. If the pressure does not decrease, the frit may need to be replaced. Using a guard column can help prevent this.[8]
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.22 µm filter.
Crystallization
Problem Possible Cause Solution
No Crystals Form Solution is not supersaturated.Slowly evaporate the solvent or add a less polar "anti-solvent" to decrease the solubility of the compound.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
Presence of impurities inhibiting crystallization.Further purify the compound using preparative HPLC or another chromatographic step.
Formation of Oil Instead of Crystals Compound has a low melting point or is impure.Try dissolving the oil in a small amount of a good solvent and adding an anti-solvent. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Solvent is too viscous.Use a less viscous solvent system if possible.

Data Presentation

Table 1: Comparison of Purification Techniques for Triterpenoic Acids

Technique Typical Purity Improvement Typical Recovery Rate Key Parameters to Optimize
Macroporous Resin Chromatography 2.5-fold increase[1]75-80%[1]Resin type, sample concentration, flow rate, elution solvent.
Flash Chromatography Variable, dependent on sample complexity>95%Solvent system (isocratic or gradient), sample loading method.
Preparative HPLC >98% purity achievable80-95%Column chemistry, mobile phase composition and gradient, flow rate, sample load.
Counter-Current Chromatography High purity achievable>90%Biphasic solvent system, pH of phases, flow rate.

Experimental Protocols

Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
  • Resin Preparation: Soak AB-8 or D-101 macroporous resin in 95% ethanol for 24 hours to swell. Wash thoroughly with deionized water until no ethanol is detected. Subsequently, treat the resin with 5% HCl and then 5% NaOH for 4 hours each, followed by washing with deionized water until the effluent is neutral.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and adjust the pH to approximately 5. Load the sample onto the column at a flow rate of 1.5-2.0 mL/min.

  • Washing: Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the adsorbed triterpenoids with 70-95% ethanol at a flow rate of 1.0 mL/min.

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of the target compound using TLC or analytical HPLC.

  • Solvent Removal: Combine the fractions containing the purified compound and remove the solvent under reduced pressure.

Protocol 2: Purification by Flash Chromatography
  • Solvent System Selection: Develop a suitable solvent system using TLC. A common mobile phase for triterpenoids is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the enriched sample in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, consider dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent mixture. If a gradient is used, gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure compound.

Protocol 3: High-Purity Isolation by Preparative HPLC
  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system with a C18 column. Optimize the mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% formic or acetic acid) and gradient to achieve good resolution of the target peak from impurities.

  • Scale-Up: Scale up the analytical method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the sample from the previous purification step in the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the optimized gradient.

  • Fraction Collection: Use an automated fraction collector to collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Visualizations

Experimental_Workflow Start Crude Extract from Mangifera indica Enrichment Macroporous Resin Chromatography Start->Enrichment Fractionation Flash Chromatography Enrichment->Fractionation HighPurity Preparative HPLC Fractionation->HighPurity Crystallization Crystallization HighPurity->Crystallization Analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) Crystallization->Analysis End Pure this compound Analysis->End

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Problem Poor HPLC Peak Shape (e.g., Tailing) CheckColumn Is the column old or overloaded? Problem->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? Problem->CheckMobilePhase CheckSample Is the sample fully dissolved? Problem->CheckSample CheckColumn->CheckMobilePhase No ReplaceColumn Replace or flush column. Reduce sample load. CheckColumn->ReplaceColumn Yes CheckMobilePhase->CheckSample Yes AdjustpH Adjust pH to suppress ionization. CheckMobilePhase->AdjustpH No FilterSample Filter sample before injection. CheckSample->FilterSample No

Caption: A logical troubleshooting workflow for addressing poor peak shape in HPLC.

References

Technical Support Center: Large-Scale Synthesis of 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The large-scale synthesis of 27-Hydroxymangiferonic acid is not well-documented in publicly available scientific literature. Therefore, this guide is based on established principles for the synthesis and purification of structurally related complex natural products, such as cycloartane (B1207475) triterpenoids. The protocols and troubleshooting advice provided are intended to be a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a derivative of mangiferonic acid, a cycloartane triterpenoid (B12794562). The primary challenge in its synthesis lies in the structural complexity of the triterpenoid skeleton, which features multiple stereocenters.[1][[“]] Key difficulties include:

  • Stereocontrol: Achieving the correct three-dimensional arrangement of atoms is difficult.[[“]]

  • Regioselectivity: Introducing a hydroxyl group specifically at the C-27 position without affecting other reactive sites on the molecule is a significant hurdle.

  • Scalability: Methods that work on a small laboratory scale often fail to produce sufficient quantities with high purity when scaled up for industrial or extensive research purposes.[1][3]

Q2: What are the general strategies for synthesizing complex natural products like this?

The synthesis of complex natural products often involves a combination of approaches:

  • Total Synthesis: Building the molecule from simple, commercially available starting materials. This provides a high degree of control but can be lengthy and low-yielding.

  • Semi-synthesis: Starting with a structurally similar natural product that is more readily available and chemically modifying it to obtain the desired product. This is often more efficient.

  • Biomimetic Synthesis: Designing synthetic routes that mimic the way the compound is produced in nature.[3]

  • Synthetic Biology: Engineering microorganisms to produce the target compound or its precursors.[1]

Q3: What are the major bottlenecks in scaling up the production of triterpenoids?

Scaling up from laboratory to industrial production presents several challenges:[3]

  • Low Yields: Many synthetic routes for complex molecules suffer from low overall yields.[3]

  • Purification: Separating the desired product from byproducts and unreacted starting materials becomes increasingly difficult and costly at a larger scale. Triterpenoids, in particular, can be challenging to purify due to their similar polarities.

  • Reagent Costs: The cost of reagents and catalysts can become prohibitive at an industrial scale.[3]

  • Harsh Reaction Conditions: Many reactions require conditions that are difficult and expensive to implement safely on a large scale.[3]

Troubleshooting Guide

Issue 1: Low Yield in the Hydroxylation Step

Q: My reaction to introduce the hydroxyl group at the C-27 position is resulting in a very low yield of the desired product. What are the potential causes and solutions?

A: Low yields in hydroxylation reactions on complex substrates are common. Here are some troubleshooting steps:

  • Steric Hindrance: The C-27 position might be sterically hindered, preventing reagents from accessing it. Consider using smaller, more reactive reagents or a different catalytic system.

  • Incorrect Reagent/Catalyst: The chosen hydroxylation reagent may not be suitable for the specific substrate. Experiment with different classes of reagents, such as peroxy acids, or explore enzymatic hydroxylation, which can offer higher selectivity.

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield. Systematically optimize these parameters.

  • Substrate Degradation: The starting material may be degrading under the reaction conditions. Try milder conditions or protect sensitive functional groups.

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// Edges start -> check_sterics [label="Is C-27 hindered?"]; check_sterics -> change_reagent [label="Yes"]; check_sterics -> check_catalyst [label="No"];

start -> check_catalyst [label="Reagent issue?"]; check_catalyst -> optimize_conditions [label="No"]; check_catalyst -> enzymatic_route [label="Yes"];

start -> check_degradation [label="Degradation?"]; check_degradation -> milder_conditions [label="Yes"]; check_degradation -> protecting_groups [label="Yes"]; check_degradation -> optimize_conditions [label="No"];

change_reagent -> solution; optimize_conditions -> solution; milder_conditions -> solution; protecting_groups -> solution; enzymatic_route -> solution; } .enddot Caption: Troubleshooting logic for low hydroxylation yield.

Issue 2: Poor Separation and Purity

Q: I am struggling to purify this compound from the reaction mixture. My chromatography columns show poor separation. What can I do?

A: The purification of triterpenoids is often challenging due to their similar physicochemical properties.[4] Consider the following:

  • High Viscosity: Co-extraction of polysaccharides can lead to high viscosity, hindering separation. Pre-extraction with less polar solvents or enzymatic hydrolysis to break down polysaccharides can help.[4]

  • Technique Selection: Standard silica (B1680970) gel chromatography may not be sufficient. Techniques like reversed-phase HPLC, counter-current chromatography (CCC), or the use of macroporous resins are often more effective for triterpenoid saponins (B1172615).[4][5][6]

  • Method Development: Before scaling up to preparative HPLC, optimize the separation on an analytical column to find the best mobile phase composition and gradient.[4]

  • Sample Preparation: Ensure your sample is completely dissolved and filtered through a syringe filter (e.g., 0.45 µm) before injecting it into an HPLC system to prevent column clogging.[4]

Experimental Protocols

General Protocol: Preparative HPLC Purification of Triterpenoids

This protocol outlines a general method for the final purification of a target triterpenoid like this compound using preparative HPLC.

Materials:

  • Preparative HPLC system with a fraction collector.

  • Reversed-phase C18 preparative column.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Partially purified triterpenoid fraction.

  • 0.45 µm syringe filters.

Methodology:

  • Method Development (Analytical Scale):

    • Optimize the separation on an analytical C18 column first.

    • Experiment with different mobile phase gradients (e.g., acetonitrile/water or methanol/water) to achieve good resolution of the target peak.[4]

  • Sample Preparation:

    • Dissolve the partially purified sample in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.[4]

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run the HPLC using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the target compound using the fraction collector.[4]

  • Purity Analysis and Recovery:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent via lyophilization or evaporation under reduced pressure to obtain the purified triterpenoid.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for Triterpenoids

Purification TechniqueTypical Recovery RateAchievable PurityKey AdvantagesMajor Challenges for Scale-Up
Silica Gel Chromatography 40-70%80-95%Low cost, widely availablePeak tailing, irreversible adsorption, large solvent consumption.[4]
Macroporous Resin 70-90%70-85% (enrichment)High capacity, reusableLower resolution compared to HPLC.[7]
Prep. Reversed-Phase HPLC 60-85%>98%High resolution and purityHigh cost of columns and solvents, lower throughput.[4]
Counter-Current Chromatography >90%>95%No solid support, high sample recovery.[5]Requires specialized equipment, can be time-consuming.[6]

Visualizations

// Node Definitions start [label="Start: Mangiferonic Acid\n(or suitable precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="Step 1: Protection of\nReactive Functional Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydroxylate [label="Step 2: Regioselective\nHydroxylation at C-27", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotect [label="Step 3: Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Step 4: Multi-step\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Step 5: Structural\nVerification (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: 27-Hydroxymangiferonic\nAcid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protect; protect -> hydroxylate; hydroxylate -> deprotect; deprotect -> purify; purify -> analyze; analyze -> end_node; } .enddot Caption: Hypothetical workflow for this compound synthesis.

// Node Definitions crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction\n(e.g., with Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resin [label="Macroporous Resin\nChromatography (Enrichment)", fillcolor="#FBBC05", fontcolor="#202124"]; silica [label="Silica Gel Flash\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Preparative HPLC\n(Final Polishing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_product [label="Pure Product (>98%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges crude -> extraction; extraction -> resin [label="Enrich Triterpenoid Fraction"]; resin -> silica [label="Separate Major Impurities"]; silica -> hplc [label="Isolate Target Isomer"]; hplc -> pure_product; } .enddot Caption: A potential multi-step purification strategy.

References

Validation & Comparative

A Comparative Guide to Farnesoid X Receptor (FXR) Agonists in Mammalian Models: Evaluating the Potential of 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct validation of 27-Hydroxymangiferonic acid's (27-HMA) effects in mammalian models is not yet available in published literature. This guide provides a comparative framework based on the significant neuroprotective and healthspan-extending effects of 27-HMA observed in C. elegans and the established in vivo data of other Farnesoid X Receptor (FXR) agonists, GW4064 and Obeticholic Acid (OCA), in mammalian systems. This document is intended to highlight the therapeutic potential of 27-HMA and propose a pathway for its future validation in mammalian models of neurodegenerative disease.

Introduction

This compound (27-HMA), a natural compound, has recently emerged as a novel and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor critically involved in regulating bile acid, lipid, and glucose metabolism.[1][2] Studies in the nematode model Caenorhabditis elegans have demonstrated that 27-HMA extends lifespan, improves healthspan, and confers protection in models of Alzheimer's and Parkinson's disease.[1][2] These promising preclinical findings warrant an investigation into its efficacy in mammalian systems.

This guide compares the known effects of 27-HMA in C. elegans with the established in vivo data of two well-characterized synthetic FXR agonists, GW4064 and Obeticholic Acid (OCA), in mammalian models. By examining the experimental data and methodologies, we aim to provide a benchmark for the potential therapeutic application of 27-HMA and a roadmap for its validation.

Comparative Analysis of FXR Agonists

The following tables summarize the available quantitative data for 27-HMA (from C. elegans studies) and its synthetic counterparts, GW4064 and OCA (from mammalian studies), to facilitate a comparative assessment of their biological effects.

Table 1: Comparison of In Vivo Effects of FXR Agonists

FeatureThis compound (in C. elegans)GW4064 (in Mammalian Models)Obeticholic Acid (in Mammalian Models)
Model Organism Caenorhabditis elegansMouse, RatMouse, Human
Primary Mechanism FXR Agonist (EC50: 6.693 µM)[1]Potent and selective nonsteroidal FXR agonist[3]Potent, selective FXR agonist[4]
Neuroprotective Effects Ameliorates neurodegeneration in Alzheimer's and Parkinson's disease models[1][2]Protects against dopaminergic cell death in a Parkinson's disease model[5]Improves short-term memory and reverses neuronal senescence in a cholestasis-induced cognitive impairment model[6][7]
Metabolic Effects Potential association with insulin (B600854)/IGF-1 signaling[1][2]Lowers blood glucose in diabetic mice; reduces hepatic steatosis and plasma lipids in diet-induced obesity.[3][8]Improves insulin sensitivity and reduces markers of liver inflammation and fibrosis.[3]
Lifespan/Healthspan Extends lifespan and enhances healthspan[1][2]Not explicitly studied for lifespan extension.Not explicitly studied for lifespan extension.
Detoxification Increases toxin resistance and expression of detoxification genes[1][2]Hepatoprotective in models of cholestasis[1]Attenuates experimental autoimmune encephalomyelitis[4]

Table 2: Comparative Experimental Protocols

ParameterThis compound (in C. elegans)GW4064 (in Mammalian Models)Obeticholic Acid (in Mammalian Models)
Administration Route Added to NGM platesOral gavage, Intracerebroventricular injectionOral (in food), Intraperitoneal injection
Dosage 100 µM[1]20-150 mg/kg (oral)[9][10]; 0.9 mM (ICV)[11]30 mg/kg (in food)[6]; 10 mg/kg (i.p.)
Treatment Duration Lifespan of the organism5 days to 6 weeks[3][8]3 days (prophylactic) to 10 days (therapeutic)[6]
Key Assays Survival curves, pharyngeal pumping rate, body bend rate, motility assays, gene expression analysis[1]Immunohistochemistry, Western blot, real-time PCR, behavioral tests (e.g., Y-maze), metabolic profiling.[6][9][10]Y-maze test, immunohistochemistry, cellular senescence assays, mitochondrial respiration assays.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and a potential path forward for 27-HMA research, the following diagrams are provided.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., 27-HMA, GW4064, OCA) FXR FXR FXR_Agonist->FXR FXR_RXR_dimer FXR-RXR Heterodimer FXR->FXR_RXR_dimer RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (FXRE) on DNA FXR_RXR_dimer->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Effects Biological Effects (Neuroprotection, Metabolic Regulation) Target_Genes->Biological_Effects

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

Validation_Workflow Start In Vitro Validation of 27-HMA as FXR Agonist (Completed in C. elegans) Mammalian_Model Select Mammalian Model (e.g., APP/PS1 mouse for AD, MPTP mouse for PD) Start->Mammalian_Model Dose_Response Dose-Response and Toxicity Studies Mammalian_Model->Dose_Response Treatment Chronic Treatment with 27-HMA Dose_Response->Treatment Behavioral Behavioral Analysis (e.g., Morris Water Maze, Y-Maze, Rotarod Test) Treatment->Behavioral Biochemical Biochemical Analysis (Plasma/Brain Drug Levels, Metabolic Panels) Treatment->Biochemical Histological Post-mortem Brain Analysis (Immunohistochemistry for Aβ plaques, α-synuclein, neuroinflammation) Behavioral->Histological Biochemical->Histological Gene_Expression Gene Expression Analysis (FXR target genes in brain/liver) Histological->Gene_Expression Comparison Compare Efficacy with GW4064 / OCA Gene_Expression->Comparison Conclusion Determine Therapeutic Potential of 27-HMA in Mammals Comparison->Conclusion

Caption: Proposed Workflow for Mammalian Validation of 27-HMA.

Detailed Experimental Protocols for Key Experiments

To facilitate the design of future studies on 27-HMA, detailed methodologies for key experiments performed with GW4064 and OCA in mammalian models are provided below.

Assessment of Neuroprotection in a Parkinson's Disease Mouse Model (Adapted from GW4064 studies)
  • Animal Model: C57BL/6 mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.[5]

  • Drug Administration: GW4064 (e.g., 50 mg/kg) or vehicle administered by oral gavage daily for a specified period before and/or after MPTP administration.

  • Behavioral Testing: Motor function can be assessed using the rotarod test and pole test to measure motor coordination and bradykinesia.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum. Microglial and astrocyte markers (e.g., Iba1, GFAP) are used to assess neuroinflammation.

  • Biochemical Analysis: Levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum are measured by HPLC.

Evaluation of Cognitive Improvement in a Mouse Model of Cholestasis-Induced Neurological Dysfunction (Adapted from OCA studies)
  • Animal Model: Bile duct ligation (BDL) in mice to induce cholestasis and associated cognitive deficits.[6][7]

  • Drug Administration: Obeticholic Acid (e.g., 30 mg/kg) mixed in the chow, provided either prophylactically (starting before BDL surgery) or therapeutically (starting after BDL surgery).[6]

  • Cognitive Testing: The Y-maze test is used to assess short-term spatial memory.[6]

  • Cellular Senescence Assay: Brain tissue is stained for senescence-associated β-galactosidase activity to quantify neuronal senescence.[6][7]

  • Blood-Brain Barrier Integrity: Astrocyte coverage of blood vessels can be assessed by immunohistochemistry for markers like GFAP and a vascular marker (e.g., CD31).

Conclusion and Future Directions

The data from C. elegans studies strongly suggest that this compound is a promising therapeutic candidate for age-related neurodegenerative diseases, acting through the FXR pathway. While direct mammalian data is currently lacking, the well-documented neuroprotective and metabolic benefits of other FXR agonists, such as GW4064 and Obeticholic Acid, in rodent models provide a strong rationale for advancing 27-HMA into preclinical mammalian studies.

Future research should focus on validating the effects of 27-HMA in established mouse models of Alzheimer's and Parkinson's disease. The experimental workflows and methodologies outlined in this guide, adapted from successful studies with other FXR agonists, provide a clear path for these investigations. A direct comparison of 27-HMA with existing synthetic FXR agonists in these models will be crucial to determine its relative efficacy and therapeutic potential. Given its natural origin, 27-HMA may offer a favorable safety profile, making it an attractive alternative for the long-term management of neurodegenerative disorders.

References

Cross-species comparison of 27-Hydroxymangiferonic acid's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the biological activities of 27-Hydroxymangiferonic acid, a triterpenoid (B12794562) from Mangifera indica, remain largely unexplored in publicly available literature, a wealth of research exists for another bioactive compound from the same plant: mangiferin (B1668620). Mangiferin, a C-glucosylxanthone, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antiviral, cytotoxic, and metabolic regulatory activities across various species.[1][2][3][4] This guide provides a comprehensive cross-species comparison of mangiferin's biological activities, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Data Presentation: A Comparative Overview of Mangiferin's Bioactivity

The following tables summarize the quantitative data on mangiferin's cytotoxic, anti-inflammatory, and antiviral activities across different cell lines and animal models.

Table 1: Cytotoxicity of Mangiferin
Cell LineSpeciesAssayIC50 ValueReference
MCF-7 (Breast Cancer)HumanMTT Assay41.2 µg/mL[5][6]
HeLa (Cervical Cancer)HumanMTT Assay44.7 µg/mL[5][6]
Rhabdomyosarcoma (RD)HumanMTT Assay70 µM[7]
Vero (Normal Kidney)MonkeyMTT AssayLess toxic than against cancer cell lines[5][6]
MDCK (Madin-Darby Canine Kidney)CanineMTT AssayCC50: 328.1 µM[8][9]
Table 2: Anti-inflammatory Activity of Mangiferin
ModelSpeciesEffectKey FindingsReference
Myosin-induced autoimmune myocarditisRatCardioprotectiveReduced levels of IL-1β, IL-6, and TNF-α.[10][10]
Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophagesMurineInhibition of pro-inflammatory cytokinesReduced gene expression of IL-1β, IL-6, and iNOS.
TNBS-induced colitisRatAnti-inflammatory and antioxidantPotentiated anti-inflammatory and antioxidant activity.[11][11]
High-fat diet-induced obesityMurine (Mice)Attenuation of inflammationReduced expression of pro-inflammatory cytokines in adipose tissue.[3]
Table 3: Antiviral Activity of Mangiferin
VirusCell Line/HostAssayEC50/IC50 ValueKey FindingsReference
Herpes Simplex Virus Type 1 (HSV-1)Tissue CulturePlaque Reduction Assay56.8% plaque reductionInhibited virus replication within cells.[12][12]
Herpes Simplex Virus Type 2 (HSV-2)HeLaPlaque Formation AssayEC50: 111.7 µg/mLInhibits a late event in HSV-2 replication.[13][13]
Influenza A (H1N1/pdm2009)MDCKNeuraminidase Inhibition AssayIC50: 88.65 µMDirectly inhibits neuraminidase and modulates host immune response.[8][9][8][9]
Poliovirus Type 1 (PV-1)HEp-2Plaque Reduction AssayIC50: 53.5 µg/mLVirucidal and inhibits virus adsorption.[14][14]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of mangiferin and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assays

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of mangiferin for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Markers: After a certain incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. The cells can be harvested to analyze the expression of inflammatory genes (e.g., iNOS, COX-2) using RT-PCR or Western blotting.

Myosin-Induced Autoimmune Myocarditis in Rats:

  • Induction of Myocarditis: Immunize rats with cardiac myosin to induce autoimmune myocarditis.

  • Treatment: Administer mangiferin orally or via injection at different dosages for a specified period. A control group receives a placebo.

  • Evaluation of Cardiac Function: Monitor cardiac function using echocardiography.

  • Histopathological Analysis: At the end of the treatment period, sacrifice the animals and collect the heart tissue for histopathological examination to assess the degree of inflammation and tissue damage.

  • Biochemical Analysis: Analyze blood samples for cardiac injury markers (e.g., troponin, creatine (B1669601) kinase) and inflammatory cytokines.

Antiviral Assays

Plaque Reduction Assay:

  • Cell Monolayer Preparation: Seed susceptible cells (e.g., HeLa, Vero) in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific time (e.g., 1 hour) to allow for viral attachment.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing different concentrations of mangiferin and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Signaling Pathways Modulated by Mangiferin

Mangiferin exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams illustrate some of the well-documented pathways.

cluster_inflammation Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Mangiferin_inflam Mangiferin Mangiferin_inflam->IKK inhibits

Caption: Mangiferin's inhibition of the NF-κB signaling pathway.

cluster_apoptosis Pro-Apoptotic Signaling Mangiferin_apop Mangiferin ROS Increased ROS Mangiferin_apop->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mangiferin's induction of apoptosis via the mitochondrial pathway.

cluster_workflow Experimental Workflow: Antiviral Plaque Reduction Assay Start Start Step1 Seed cells to form monolayer Start->Step1 Step2 Infect with virus Step1->Step2 Step3 Treat with Mangiferin and overlay Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stain and count plaques Step4->Step5 End Determine EC50 Step5->End

Caption: A generalized workflow for determining antiviral efficacy.

Conclusion

Mangiferin demonstrates significant and varied biological activities across different species and experimental models. Its cytotoxic effects are more pronounced against cancerous cells than normal cells, highlighting its potential as a selective anticancer agent. The anti-inflammatory properties of mangiferin are well-documented, primarily through the inhibition of the NF-κB pathway.[15][16][17] Furthermore, its broad-spectrum antiviral activity against both DNA and RNA viruses suggests its potential as a novel antiviral therapeutic. The metabolic regulatory effects of mangiferin, including its ability to improve glucose and lipid metabolism, make it a promising candidate for the management of metabolic disorders.[3][18]

This comparative guide underscores the therapeutic potential of mangiferin. However, further research, particularly well-designed clinical trials, is necessary to translate these preclinical findings into effective therapies for human diseases. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals to design and execute future studies on mangiferin and other related natural products.

References

A Comparative Guide to Replicating the Lifespan Extending Effects of 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 27-Hydroxymangiferonic acid (27-HMA) with other known lifespan-extending compounds, offering supporting experimental data and detailed protocols to facilitate research in the field of aging.

Introduction

This compound, a naturally occurring compound, has demonstrated significant potential in extending the lifespan and healthspan of the model organism Caenorhabditis elegans. Its mechanism of action, primarily through the activation of the Farnesoid X receptor (FXR), presents a novel avenue for therapeutic interventions in age-related diseases. This guide compares the effects of 27-HMA with two well-studied compounds, Resveratrol and Metformin, and another bile acid, Dafachronic acid, which also acts on nuclear hormone receptors, providing a framework for replicating and expanding upon these findings.

Comparative Analysis of Lifespan-Extending Compounds

The following table summarizes the key characteristics and effects of 27-HMA and its alternatives in C. elegans.

FeatureThis compound (27-HMA)ResveratrolMetforminDafachronic Acid
Primary Mechanism Farnesoid X Receptor (FXR) agonist.[1][2][3][4]Sirtuin (SIR-2.1) activator.[5]Mimics dietary restriction, activates AMPK.[6][7]Ligand for the DAF-12 nuclear receptor.[8][9]
Optimal Concentration 100 µM50-100 µM50 mMVaries by context
Mean Lifespan Extension ~16.7% at 100 µM3.4% to over 20%.[10]Up to ~40%.[11][12]Can shorten or extend lifespan depending on genetic context.[8][9]
IIS Pathway Modulates (decreases daf-2, increases daf-16).[1][2]Largely independent of DAF-16.[5]Largely independent of the insulin (B600854) signaling pathway.[6]Interacts with the DAF-2 pathway.
MAPK Pathway No direct evidence of involvement found.Activates MPK-1/ERK signaling.[13]Activates p38 MAPK signaling.[1]No direct evidence of involvement found.
Integrated Stress Response No direct evidence of involvement found.Induces ER stress response genes.[5]Modulates the mitochondrial unfolded protein response (UPRmt).[14][15]No direct evidence of involvement found.
Healthspan Effects Improves pharyngeal pumping, motility, and oxidative stress resistance.[1][3][4]Improves stress resistance.[3]Improves locomotory ability.[7]Abolishes stress resistance in daf-9 mutants.[8][9]

Signaling Pathways

The lifespan-extending effects of these compounds are mediated by distinct and sometimes overlapping signaling pathways.

This compound Signaling

27-HMA acts as an agonist for the Farnesoid X Receptor (FXR), which in C. elegans is homologous to the nuclear hormone receptors NHR-8 and DAF-12.[1][2][3][4] This activation modulates the Insulin/IGF-1 signaling (IIS) pathway, leading to the downregulation of daf-2 and the upregulation and nuclear translocation of the key longevity transcription factor DAF-16/FOXO.

27_HMA_Signaling HMA 27-HMA FXR NHR-8 / DAF-12 (FXR Homologs) HMA->FXR activates DAF2 DAF-2 (IIS Pathway) FXR->DAF2 inhibits DAF16 DAF-16/FOXO FXR->DAF16 promotes nuclear translocation DAF2->DAF16 inhibits Lifespan Lifespan Extension & Healthspan Improvement DAF16->Lifespan promotes

Figure 1: 27-HMA signaling pathway for lifespan extension in C. elegans.

Comparative Signaling Pathways

Resveratrol and Metformin engage different primary pathways. Resveratrol activates the sirtuin SIR-2.1 and also involves the MPK-1/ERK MAPK pathway.[5][13] Metformin's effects are largely mediated through the activation of AMPK, mimicking a state of dietary restriction.[6][7]

Comparative_Signaling cluster_resveratrol Resveratrol cluster_metformin Metformin Res Resveratrol SIR21 SIR-2.1 Res->SIR21 activates MPK1 MPK-1/ERK Res->MPK1 activates Lifespan_R Lifespan SIR21->Lifespan_R extends MPK1->Lifespan_R extends Met Metformin AMPK AMPK Met->AMPK activates Lifespan_M Lifespan AMPK->Lifespan_M extends

Figure 2: Primary signaling pathways of Resveratrol and Metformin.

Experimental Protocols

The following are detailed protocols for key experiments to assess the lifespan and healthspan effects of the compared compounds in C. elegans.

C. elegans Lifespan Assay

This protocol outlines the steps for conducting a standard lifespan analysis on solid media.

Lifespan_Assay_Workflow start Start: Synchronize Worms (e.g., by bleaching) l4 Transfer L4 Larvae to NGM Plates with Compound start->l4 transfer Transfer Worms to Fresh Plates Every 2-3 Days l4->transfer score Score Live/Dead Worms Daily or Every Other Day transfer->score score->score data Record Data and Censor (e.g., bagging, crawling off plate) score->data analysis Analyze Data: Kaplan-Meier Survival Curves, Log-rank Test data->analysis end End: All Worms are Dead analysis->end

Figure 3: Workflow for a standard C. elegans lifespan assay.

Materials:

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • Test compounds (27-HMA, Resveratrol, Metformin) dissolved in a suitable vehicle (e.g., DMSO)

  • Vehicle control

  • M9 buffer

  • Platinum wire worm pick

  • Stereomicroscope

Procedure:

  • Synchronization: Prepare a synchronized population of L1 larvae by bleaching gravid adult worms.

  • Plate Preparation: Seed NGM plates with E. coli OP50 and allow the bacterial lawn to grow overnight. Add the test compound or vehicle control to the surface of the agar and let it dry.

  • Worm Transfer: Transfer synchronized L4 larvae to the prepared NGM plates.

  • Incubation: Incubate plates at 20°C.

  • Scoring: Starting from day 1 of adulthood, score the number of live and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Censoring: Censor worms that crawl off the agar, have internal hatching ("bagging"), or are otherwise lost.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.

Healthspan Assays

a) Pharyngeal Pumping Rate:

  • On specific days of adulthood (e.g., day 5, 10, 15), transfer individual worms to a fresh NGM plate with a bacterial lawn.

  • Allow the worm to acclimate for a few minutes.

  • Under a stereomicroscope, count the number of pharyngeal bulb contractions in a 30-second interval.

  • Multiply the count by two to get the pumping rate in pumps per minute.[8][9][16][17][18]

  • Repeat for at least 10-15 worms per condition.

b) Motility (Body Bend) Assay:

  • Place an individual worm in a drop of M9 buffer on a glass slide.

  • Count the number of body bends (one bend is a complete sinusoidal movement) in a 30-second interval.

  • Repeat for at least 10-15 worms per condition.[19][20][21][22][23]

Oxidative Stress Resistance Assay
  • Prepare NGM plates containing a pro-oxidant such as juglone (B1673114) (e.g., 150 µM).

  • Transfer adult worms (e.g., day 5 of adulthood) that have been maintained on plates with the test compound or vehicle to the juglone plates.

  • Score survival over time (e.g., every hour).

  • Analyze the data to determine if the test compound confers resistance to oxidative stress.

DAF-16 Nuclear Translocation Assay

Materials:

  • TJ356 transgenic C. elegans strain (expresses DAF-16::GFP)

  • NGM plates with test compounds

  • Fluorescence microscope

Procedure:

  • Culture TJ356 worms on NGM plates containing the test compound or vehicle from the L4 stage.

  • On a specific day of adulthood, mount the worms on an agar pad on a microscope slide.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.

  • Quantify the percentage of worms showing nuclear localization of DAF-16::GFP in intestinal or other tissues. An increase in nuclear localization indicates activation of DAF-16.

Quantitative Real-Time PCR (qRT-PCR) for daf-2 and daf-16 Expression

a) RNA Extraction:

  • Collect a population of synchronized worms (e.g., day 1 adults) that have been treated with the test compound or vehicle.

  • Wash the worms with M9 buffer to remove bacteria.

  • Homogenize the worm pellet, for example by freeze-cracking in liquid nitrogen.

  • Extract total RNA using a TRIzol-based method or a commercial kit.[5][6][13][14][15][16][24][25][26]

b) cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[16][19]

c) Real-Time PCR:

  • Perform real-time PCR using SYBR Green chemistry with primers specific for daf-2, daf-16, and a reference gene (e.g., act-1).[20][21][22][27][28][29][30][31]

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound presents a promising avenue for pro-longevity research through its activation of FXR and subsequent modulation of the IIS pathway. This guide provides a comparative framework and detailed methodologies to enable researchers to rigorously investigate the effects of 27-HMA and compare them to other known lifespan-extending interventions. The provided protocols and pathway diagrams serve as a foundation for designing and executing experiments aimed at further elucidating the mechanisms of aging and discovering novel therapeutic strategies.

References

A Comparative Guide to Farnesoid X Receptor (FXR) Ligands: 27-Hydroxymangiferonic Acid vs. Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a pivotal therapeutic target for a variety of metabolic and cholestatic diseases. Its activation orchestrates a complex network of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation. This guide provides an objective comparison of the naturally occurring triterpenoid, 27-Hydroxymangiferonic acid (27-HMA), with leading synthetic FXR ligands, supported by experimental data to inform research and drug development endeavors.

Quantitative Comparison of FXR Ligand Efficacy

The potency of FXR agonists is a critical determinant of their therapeutic potential. The following table summarizes the in vitro efficacy of this compound and a selection of prominent synthetic FXR ligands, presented as their half-maximal effective concentration (EC50) values obtained from luciferase reporter gene assays.

LigandTypeEC50 (µM)Reference
This compound Natural Triterpenoid6.693[1]
Obeticholic Acid (OCA) Semi-synthetic Bile Acid Analog0.099 - 0.130[2][3]
GW4064 Non-steroidal Synthetic0.041 - 0.063[4][5]
Fexaramine Non-steroidal Synthetic0.025 - 0.612[4]
Tropifexor (LJN452) Non-steroidal Synthetic0.0002 - 0.00026[4]
Cilofexor (GS-9674) Non-steroidal SyntheticNot explicitly stated in µM

Note: EC50 values can vary depending on the specific cell line and assay conditions used.

In-Depth Ligand Comparison

This compound (27-HMA) , a natural compound isolated from mangoes, has been identified as a specific Farnesoid X Receptor (FXR) agonist.[1] In vitro studies have demonstrated its ability to activate FXR in a dose-dependent manner, with an EC50 value of 6.693 μM.[1] Notably, 27-HMA did not show agonistic activity towards other nuclear receptors such as PPARα/γ/β or LXRβ, suggesting a specific interaction with FXR.[1] In vivo studies in the nematode Caenorhabditis elegans have shown that 27-HMA can extend lifespan and improve neurodegeneration through the activation of nuclear hormone receptors, the homologs of mammalian FXR.[1] However, to date, there is a lack of published data on the direct binding affinity (Ki or IC50) of 27-HMA to the FXR protein, as well as its efficacy in mammalian in vivo models.

Synthetic FXR ligands have been extensively developed and are in various stages of clinical investigation.

  • Obeticholic Acid (OCA) , a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), is a potent FXR agonist.[2] It is the first synthetic FXR ligand to receive regulatory approval for the treatment of primary biliary cholangitis (PBC).

  • GW4064 is a potent and selective non-steroidal FXR agonist widely used as a research tool.[4][5] Its high potency makes it a valuable reference compound in FXR-related studies.

  • Fexaramine is another non-steroidal FXR agonist that has been instrumental in elucidating the tissue-specific effects of FXR activation.[4]

  • Tropifexor (LJN452) is a highly potent non-steroidal FXR agonist that has shown promise in clinical trials for non-alcoholic steatohepatitis (NASH).[4] It exhibits sub-nanomolar potency in functional assays.[4]

  • Cilofexor (GS-9674) is a non-steroidal FXR agonist that has been evaluated in clinical trials for NASH and primary sclerosing cholangitis (PSC), demonstrating significant reductions in hepatic steatosis and markers of liver injury.

In general, synthetic FXR ligands exhibit significantly higher potency (lower EC50 values) compared to the naturally derived 27-HMA in in vitro assays. This is often attributed to the extensive structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts invested in their development. However, natural products like 27-HMA offer unique chemical scaffolds that may possess favorable pharmacokinetic or safety profiles, warranting further investigation.

FXR Signaling Pathway

Activation of FXR by a ligand initiates a cascade of transcriptional events that regulate a multitude of physiological processes. The following diagram illustrates the canonical FXR signaling pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand FXR_inactive FXR Ligand->FXR_inactive Binding & Activation FXR_RXR_active FXR-RXR Heterodimer FXR_inactive->FXR_RXR_active Heterodimerization with RXR RXR_inactive RXR FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA SHP SHP FXRE->SHP Transcription BSEP BSEP FXRE->BSEP Transcription OSTab OSTα/β FXRE->OSTab Transcription CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition Bile_Acid_Transport Bile Acid Transport BSEP->Bile_Acid_Transport Efflux OSTab->Bile_Acid_Transport Efflux Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Rate-limiting enzyme

FXR Signaling Pathway Activation

Upon binding of an agonist, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the upregulation of genes such as the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha/beta (OSTα/β). SHP, in turn, acts as a transcriptional repressor of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus establishing a negative feedback loop. BSEP and OSTα/β are transporters that mediate the efflux of bile acids from hepatocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of FXR ligands.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activity of FXR in response to a ligand.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple copies of an FXRE. Cells are co-transfected with this reporter construct and an expression vector for FXR. When an FXR agonist activates the receptor, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation.

Detailed Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells or a similar cell line are cultured in a suitable medium. Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing FXREs and a plasmid encoding the human FXR protein. A plasmid containing a Renilla luciferase gene under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell viability.

  • Compound Treatment: After an incubation period to allow for plasmid expression (typically 24 hours), the cells are treated with various concentrations of the test compounds (e.g., 27-HMA, synthetic ligands) or a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay: Following a further incubation period (e.g., 18-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of luciferase activity is calculated relative to the vehicle control. EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Luciferase_Assay_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Co-transfection: FXR Expression Vector FXRE-Luciferase Reporter Renilla Luciferase (Control) Cell_Culture->Transfection Incubation1 Incubate (24h) Transfection->Incubation1 Compound_Treatment Treat with Ligands (Various Concentrations) Incubation1->Compound_Treatment Incubation2 Incubate (18-24h) Compound_Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luminometry Measure Luciferase Activity (Luminometer) Lysis->Luminometry Data_Analysis Data Analysis: Normalize to Renilla Calculate Fold Induction Determine EC50 Luminometry->Data_Analysis End End Data_Analysis->End

Luciferase Reporter Assay Workflow

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a sensitive and robust method for studying the binding of ligands to FXR and the subsequent recruitment of coactivator proteins.

Principle: This assay measures the proximity-based energy transfer between a donor fluorophore and an acceptor fluorophore. Typically, the FXR ligand-binding domain (LBD) is tagged (e.g., with GST) and labeled with a long-lifetime donor fluorophore (e.g., Terbium cryptate) via an anti-tag antibody. A coactivator peptide that binds to the activated FXR is labeled with an acceptor fluorophore (e.g., d2). When an agonist binds to the FXR-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of coactivator peptide recruited, and thus to the level of FXR activation.

Detailed Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the Terbium-labeled anti-GST antibody, the GST-tagged FXR-LBD, and the d2-labeled coactivator peptide.

  • Compound Addition: Dispense the test compounds at various concentrations into a 384-well plate.

  • Reaction Incubation: Add the pre-mixed TR-FRET reagents to the wells containing the compounds. The plate is then incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore at a specific wavelength (e.g., 337 nm) and measures the emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) after a time delay.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted against the log of the compound concentration, and the EC50 or IC50 values are determined using a sigmoidal dose-response curve.

TR_FRET_Principle cluster_no_agonist No Agonist cluster_with_agonist With Agonist FXR_LBD1 FXR-LBD (GST-tagged) Tb_Ab1 Tb-Antibody Tb_Ab1->FXR_LBD1 d2_CoA1 d2-Coactivator No_FRET No FRET Agonist Agonist FXR_LBD2 FXR-LBD (GST-tagged) Agonist->FXR_LBD2 d2_CoA2 d2-Coactivator FXR_LBD2->d2_CoA2 Recruitment Tb_Ab2 Tb-Antibody Tb_Ab2->FXR_LBD2 FRET_Signal FRET Signal

TR-FRET Assay Principle

Conclusion

Both the natural product this compound and a range of synthetic ligands demonstrate the ability to activate the Farnesoid X Receptor. While synthetic agonists currently exhibit superior potency in in vitro assays, the unique chemical scaffold of 27-HMA presents an interesting avenue for further exploration, particularly concerning its potential for favorable safety and pharmacokinetic profiles. The choice of an appropriate FXR ligand for therapeutic development will ultimately depend on a holistic evaluation of its efficacy, selectivity, safety, and in vivo performance in relevant disease models. This guide provides a foundational comparison to aid researchers in this critical decision-making process.

References

Independent Verification of 27-Hydroxymangiferonic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 27-Hydroxymangiferonic acid (27-HMA) and its potential alternatives for promoting longevity and mitigating neurodegeneration. While initial studies show promise for 27-HMA as a novel Farnesoid X receptor (FXR) agonist, independent verification of this mechanism is currently lacking in the published scientific literature. This guide aims to objectively present the existing data for 27-HMA alongside that of established FXR agonists and other relevant compounds, supported by experimental data and detailed protocols.

Overview of this compound and Alternatives

This compound is a naturally occurring compound that has been reported to extend lifespan and ameliorate neurodegenerative pathologies in preclinical models. The primary proposed mechanism is through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. This guide compares 27-HMA with established synthetic FXR agonists such as Obeticholic Acid (OCA) and GW4064, as well as other compounds investigated for their pro-longevity and neuroprotective effects through different mechanisms.

Comparative Analysis of Mechanism of Action

The following table summarizes the quantitative data on the activation of FXR and the observed effects on lifespan and neurodegeneration for 27-HMA and its comparators.

CompoundTargetEC50 for FXR Activation (µM)Lifespan Extension (C. elegans)Neuroprotective Effects (C. elegans Models)Independent Verification
This compound (27-HMA) FXR Agonist 6.693 Significant extension Reduced amyloid-β and α-synuclein aggregation Not yet reported
Obeticholic Acid (OCA)FXR Agonist0.021Significant extension[1]Preclinical evidence in various models[1]Yes[1][2][3]
GW4064FXR Agonist0.03Significant extension[1]Preclinical evidence in various models[4][5]Yes[4][5]
MetforminAMPK ActivatorN/ASignificant extension[6]Protective effects in various models[6]Yes[6]
ResveratrolSirtuin ActivatorN/ASignificant extension[6]Protective effects in various models[6]Yes[6]
RapamycinmTOR InhibitorN/ASignificant extension[6]Protective effects in various models[6]Yes[6]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for 27-HMA and a generalized pathway for alternative pro-longevity compounds.

G cluster_27HMA Proposed 27-HMA Signaling Pathway 27-HMA 27-HMA FXR FXR 27-HMA->FXR Activates NHR8_DAF12 nhr-8 / daf-12 (C. elegans FXR homologs) FXR->NHR8_DAF12 Homologous to IIS_TORC1 IIS/TORC1 Pathway (Potential modulation) NHR8_DAF12->IIS_TORC1 Interacts with Detox_Genes Detoxification Gene Expression NHR8_DAF12->Detox_Genes Upregulates Neuroprotection Neuroprotection NHR8_DAF12->Neuroprotection Lifespan Lifespan Extension IIS_TORC1->Lifespan Detox_Genes->Lifespan

Caption: Proposed signaling pathway of this compound.

G cluster_alternatives Generalized Pathways for Alternative Compounds Metformin Metformin AMPK AMPK Metformin->AMPK Activates Resveratrol Resveratrol Sirtuins Sirtuins Resveratrol->Sirtuins Activates Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR Inhibits Cellular_Processes Cellular Processes (Autophagy, Stress Resistance) AMPK->Cellular_Processes Sirtuins->Cellular_Processes mTOR->Cellular_Processes Lifespan_Neuroprotection Lifespan Extension & Neuroprotection Cellular_Processes->Lifespan_Neuroprotection

Caption: Generalized signaling pathways for alternative compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

FXR Reporter Gene Assay

This assay is used to determine if a compound can activate the Farnesoid X Receptor.

Objective: To quantify the dose-dependent activation of FXR by a test compound.

Principle: HEK293T cells are co-transfected with a plasmid expressing the FXR protein and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR by a ligand (the test compound) leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid is often co-transfected as an internal control for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 27-HMA, OCA, GW4064) or vehicle control.

  • Luciferase Assay: After another 24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.[7][8][9][10][11]

G cluster_workflow FXR Reporter Gene Assay Workflow start Seed HEK293T cells in 96-well plate transfect Co-transfect with FXR and Luciferase plasmids start->transfect treat Treat with test compounds transfect->treat incubate Incubate for 24h treat->incubate lyse Lyse cells and measure luminescence incubate->lyse analyze Analyze data and determine EC50 lyse->analyze

Caption: Workflow for the FXR reporter gene assay.

C. elegans Lifespan and Healthspan Assays

These assays are used to assess the effect of a compound on the lifespan and overall health of the nematode Caenorhabditis elegans.

Objective: To determine if a test compound extends the lifespan and improves healthspan markers in C. elegans.

Protocol:

  • Synchronization: Synchronize a population of wild-type N2 C. elegans by standard bleaching methods to obtain a cohort of age-matched worms.[12][13][14]

  • Compound Exposure: Grow synchronized L1 larvae on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 and containing the test compound at various concentrations or a vehicle control.

  • Lifespan Assay:

    • Transfer young adult worms to fresh plates with the test compound.

    • Score the number of living and dead worms daily or every other day. Worms that do not respond to gentle prodding with a platinum wire are scored as dead.

    • Transfer worms to fresh plates every 2-3 days to separate them from their progeny.

    • Censor worms that crawl off the plate or die from internal hatching ("bagging").[12][13][14][15]

  • Healthspan Assays:

    • Motility: Measure the number of body bends per minute in liquid medium at different ages.

    • Pharyngeal Pumping: Count the number of pharyngeal contractions per minute.

    • Stress Resistance: Expose worms to stressors like heat or oxidative agents and measure survival.[12][13]

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test. Analyze healthspan data using appropriate statistical tests (e.g., t-test, ANOVA).[15]

G cluster_workflow C. elegans Lifespan Assay Workflow start Synchronize C. elegans population expose Expose worms to test compound start->expose transfer Transfer young adults to fresh plates expose->transfer score Score survival daily transfer->score censor Censor lost or 'bagged' worms score->censor analyze Generate survival curves and perform statistical analysis score->analyze G cluster_workflow Protein Aggregation Assay Workflow in C. elegans start Synchronize transgenic C. elegans treat Treat with test compound start->treat visualize Visualize fluorescently tagged protein aggregates treat->visualize motility Assess motility as a functional readout treat->motility quantify Quantify number and intensity of aggregates visualize->quantify analyze Statistically compare treated and control groups quantify->analyze motility->analyze

References

Triterpenoid Profiles in Mango Varieties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of triterpenoid (B12794562) content in various mango (Mangifera indica L.) cultivars, offering valuable data for researchers, scientists, and drug development professionals. The focus is on the quantitative distribution of key bioactive triterpenoids—lupeol (B1675499), α-amyrin, and β-amyrin—and the experimental protocols for their analysis. Additionally, this guide illustrates the key signaling pathways modulated by these compounds, providing insights into their potential therapeutic applications.

Comparative Analysis of Triterpenoid Content

The concentration of triterpenoids in mangoes varies significantly among different cultivars and fruit parts. The peel is consistently reported to be a richer source of these compounds compared to the pulp. The following table summarizes the quantitative data on lupeol, α-amyrin, and β-amyrin content in several mango varieties.

Mango CultivarFruit PartLupeol Content (µ g/100g )α-Amyrin Content (mg/100g dw)β-Amyrin ContentReference(s)
Tommy Atkins Peel-8.85 (approx.)-[1]
Pulp---[1]
Keitt Peel-7.1 (approx.)-[1]
Pulp---[1]
Langra Not SpecifiedPresent-Present[2]
Zill Not SpecifiedPresent-Present[2]
Suvarnarekha Pulp47.26 ± 12.09--[3]
Vanraj Pulp28.86 ± 2.09--[3]
Mulgoa Pulp4252--[4]
Langra Pulp3633--[4]
Pairi Pulp3356--[4]
Sensation Pulp2869--[4]
Dashehari Pulp2822--[4]
Chinnarasam Pulp67.24 ± 8.77--[5]
Pandurivari Mamidi Pulp8.45 ± 0.10--[5]
Himayath Pulp8.27 ± 0.94--[6]

Note: Data presented as mean ± standard deviation where available. Some values were converted for consistency. "dw" denotes dry weight. "-" indicates data not available in the cited sources.

Experimental Protocols

A standardized methodology is crucial for the accurate quantification and comparison of triterpenoid content across different studies. The following protocols outline the key steps for the extraction and analysis of triterpenoids from mango samples.

Sample Preparation
  • Fresh mango fruits are washed, and the peel and pulp are manually separated.

  • The separated tissues are freeze-dried or oven-dried at a low temperature (e.g., 60°C) to a constant weight to remove moisture.[7]

  • The dried material is then ground into a fine powder using a laboratory mill and sieved to ensure a uniform particle size.[8]

Extraction of Triterpenoids

Several methods can be employed for the extraction of triterpenoids, with sonication being an efficient technique.[6]

  • Solvent System: A mixture of methanol (B129727) and acetonitrile (B52724) (30:70 v/v) is commonly used for the extraction of lupeol.[7][9] For a broader range of triterpenoids, hexane (B92381) can also be utilized.[6]

  • Extraction Procedure:

    • A known weight of the powdered sample (e.g., 250 mg) is mixed with the extraction solvent (e.g., 10 mL).[7][9]

    • The mixture is vortexed for approximately 5 minutes.[7][9]

    • The sample is then subjected to ultrasonication for a defined period (e.g., 30 minutes) to enhance extraction efficiency.[6]

    • The mixture is left to stand overnight at room temperature.[7][9]

    • The following day, the mixture is vortexed again for 5 minutes.[7][9]

    • The extract is filtered through a Whatman No. 1 filter paper, followed by a 0.45 µm membrane filter prior to HPLC analysis.[7][9]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the quantification of triterpenoids.

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.[7][9]

  • Stationary Phase: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[6][9]

  • Mobile Phase: An isocratic mobile phase of methanol and acetonitrile (30:70 v/v) is effective for lupeol separation.[7][9]

  • Flow Rate: A flow rate of 1 mL/min is commonly maintained.[7][9]

  • Detection: Triterpenoids like lupeol can be detected at a wavelength of 210 nm.[6][9]

  • Quantification: The concentration of the target triterpenoid in the sample is determined by comparing the peak area with that of a certified reference standard of a known concentration.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways modulated by mango triterpenoids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Triterpenoid Extraction cluster_analysis Quantification start Fresh Mango Fruit peel_pulp Separation of Peel and Pulp start->peel_pulp drying Drying (Freeze or Oven) peel_pulp->drying grinding Grinding and Sieving drying->grinding powder Fine Powder grinding->powder extraction Solvent Extraction (Methanol:Acetonitrile) powder->extraction vortex1 Vortexing extraction->vortex1 sonication Ultrasonication vortex1->sonication overnight Overnight Incubation sonication->overnight vortex2 Vortexing overnight->vortex2 filtration Filtration vortex2->filtration extract Filtered Extract filtration->extract hplc HPLC Analysis extract->hplc data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for the comparative study of triterpenoids in mango varieties.

The therapeutic potential of mango triterpenoids stems from their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway of Lupeol

Lupeol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and modulating the PI3K/Akt pathway.[1][10]

Lupeol_Signaling_Pathway cluster_lupeol Lupeol's Anti-inflammatory Action cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Lupeol Lupeol IKK IKK Lupeol->IKK inhibits PI3K PI3K Lupeol->PI3K suppresses IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB degrades, releasing NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_nucleus->Inflammatory_Genes activates Akt Akt PI3K->Akt activates Downstream Downstream Targets Akt->Downstream

Caption: Lupeol inhibits the NF-κB pathway and suppresses the PI3K/Akt signaling cascade.

Anti-cancer Signaling Pathway of β-Amyrin

β-Amyrin has demonstrated anti-cancer properties by inducing apoptosis and activating the JNK and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[11][12]

bAmyrin_Signaling_Pathway cluster_bAmyrin β-Amyrin's Anti-cancer Action cluster_mapk MAPK Pathway bAmyrin β-Amyrin JNK JNK bAmyrin->JNK activates p38 p38 bAmyrin->p38 activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

A Comparative Guide to Validating Neuroprotective Effects of Natural Compounds in Alzheimer's Disease Models: A Framework for Evaluating 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the neuroprotective effects of novel compounds, such as 27-Hydroxymangiferonic acid, in preclinical models of Alzheimer's disease (AD). Due to the limited specific data on this compound in publicly available research, this document leverages experimental data from well-studied, structurally related, or functionally similar natural compounds. These include mangiferin, ferulic acid, caffeic acid phenethyl ester (CAPE), geniposidic acid, and asiatic acid. The methodologies, data, and signaling pathways presented here serve as a benchmark for the evaluation of new therapeutic candidates.

The primary pathological hallmarks of Alzheimer's disease include the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation, oxidative stress, and ultimately, neuronal death and cognitive decline[1][2]. The compounds discussed in this guide have shown promise by targeting these key pathological features.

Comparative Efficacy of Neuroprotective Compounds in AD Models

The following tables summarize quantitative data from in vitro and in vivo studies on select natural compounds, demonstrating their potential neuroprotective effects. This data provides a baseline for comparing the performance of a novel compound like this compound.

Table 1: In Vitro Neuroprotective Effects of Comparator Compounds

CompoundModel SystemKey AssayConcentrationResultReference
Mangiferin Neuro 2A Cells (Aβ-induced toxicity)Cell Viability20 µg/mL59.79% protection against Aβ-induced toxicity[3][4]
-Acetylcholinesterase (AChE) InhibitionIC₅₀: 55.42 µg/mLPotent inhibition of AChE[3][4]
-Antioxidant (DPPH Assay)IC₅₀: 18.50 µg/mLSignificant radical scavenging activity[3][4]
Caffeic Acid Phenethyl Ester (CAPE) SH-SY5Y & PC12 Cells (H₂O₂-induced apoptosis)Apoptosis AssayNot SpecifiedAttenuated H₂O₂-induced apoptosis by decreasing ROS[5][6]
Ferulic Acid Derivative (FA-97) SH-SY5Y & PC12 Cells (H₂O₂-induced apoptosis)Antioxidant ResponseNot SpecifiedInduced SOD, GSH, NQO1, and HO-1 via Nrf2 activation[5][6]
Geniposidic Acid (GPA) Primary Cortical Neurons (Aβ₁₋₄₂-induced)Cell Viability (CCK-8)Not SpecifiedAlleviated Aβ₁₋₄₂-induced inflammation and axonal injury[7]

Table 2: In Vivo Neuroprotective Effects of Comparator Compounds in Animal Models of AD

CompoundAnimal ModelDosageKey FindingsReference
Mangiferin Scopolamine-induced amnesia (Rats)100 mg/kg p.o.Significantly reversed amnesia in Morris Water Maze task[3]
Formaldehyde-induced cognitive impairment (Mice)40 mg/kg/day for 6 weeksImproved spatial learning and long-term memory; reduced Tau hyperphosphorylation[2]
Caffeic Acid Phenethyl Ester (CAPE) Aβ₁₋₄₂ Oligomer-injected (Mice)10 mg/kg i.p. for 10 daysAmeliorated cognitive deficits; reduced ROS and neuronal death; increased Nrf2/HO-1 expression[8]
Ferulic Acid PS1/APP MiceNot SpecifiedAlleviated neuroinflammation (reduced TNF-α and IL-1β)[9]
Geniposide APP/PS1 MiceNot SpecifiedReduced Aβ₁₋₄₀ plaque area (by ~23%) and density (by ~22%)[10]
Asiatic Acid AlCl₃-induced AD (Rats)75 mg/kg b.w. p.o. for 42 daysMitigated AlCl₃-induced Aβ burden, AChE hyperactivity, and neuroinflammation[11][12]

Detailed Experimental Protocols

Detailed and standardized protocols are critical for the validation and comparison of neuroprotective compounds. Below are methodologies for key experiments typically employed in the preclinical evaluation of Alzheimer's disease therapeutics.

In Vitro Aβ-Induced Neurotoxicity Assay
  • Objective: To assess the ability of a test compound to protect neuronal cells from Aβ-induced cytotoxicity.

  • Cell Line: Human neuroblastoma SH-SY5Y cells or murine hippocampal HT22 cells are commonly used.

  • Protocol:

    • Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment:

      • Prepare oligomeric Aβ₁₋₄₂ by incubating synthetic peptides in serum-free media at 4°C for 24 hours.

      • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 2-4 hours.

      • Introduce oligomeric Aβ₁₋₄₂ (typically 5-10 µM) to the wells (except for the vehicle control group) and co-incubate for 24-48 hours.

    • Viability Assessment (MTT Assay):

      • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

In Vivo Cognitive Assessment using the Morris Water Maze (MWM)
  • Objective: To evaluate the effect of a test compound on spatial learning and memory in an animal model of AD.

  • Animal Model: Transgenic mice such as APP/PS1 or 5XFAD, or pharmacologically induced models (e.g., scopolamine (B1681570) or Aβ injection).

  • Protocol:

    • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface. Visual cues are placed around the pool.

    • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before testing.

    • Acquisition Phase (Learning):

      • Conduct trials for 5-7 consecutive days, with 4 trials per day for each animal.

      • Gently place the mouse into the water at one of four starting positions.

      • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform. If it fails, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (Memory):

      • 24 hours after the final acquisition trial, remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

    • Data Analysis: Compare the escape latencies during acquisition and the probe trial parameters between the treated, untreated AD model, and wild-type control groups.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Many natural neuroprotective compounds, including Caffeic Acid Phenethyl Ester (CAPE), exert their effects by activating the Nrf2/HO-1 antioxidant pathway, which combats oxidative stress—a key pathological feature in Alzheimer's disease[1][8].

Nrf2_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., from Aβ) Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection inhibits Compound This compound (or Comparator Compound) Nrf2_free Nrf2 (Free) Compound->Nrf2_free promotes release Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription NQO1 NQO1 Gene ARE->NQO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Antioxidant_Enzymes->Neuroprotection

Caption: Nrf2 signaling pathway activated by a neuroprotective compound.

Experimental Workflow: In Vivo Efficacy Study

A well-defined workflow is essential for reproducible in vivo studies. This diagram outlines the key stages of a typical preclinical drug efficacy study in an Alzheimer's mouse model.

InVivo_Workflow Grouping Animal Grouping & Baseline Assessment - Wild-Type + Vehicle - AD + Vehicle - AD + Test Compound Treatment Chronic Treatment Period (e.g., 4-8 weeks) Daily administration of compound Grouping->Treatment Behavioral Behavioral Testing (Morris Water Maze, Y-Maze) Treatment->Behavioral Sacrifice Euthanasia & Tissue Collection Behavioral->Sacrifice Biochem Biochemical Analysis - ELISA (Aβ, Cytokines) - Western Blot (p-Tau, Synaptic markers) Sacrifice->Biochem Histo Histological Analysis - Immunohistochemistry (Plaques, Gliosis) - Staining (Thioflavin-S, Nissl) Sacrifice->Histo Analysis Data Analysis & Interpretation Biochem->Analysis Histo->Analysis End Conclusion on Efficacy Analysis->End

Caption: Workflow for an in vivo neuroprotective efficacy study.

References

Safety Operating Guide

Prudent Disposal Practices for 27-Hydroxymangiferonic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for 27-Hydroxymangiferonic acid necessitates adherence to general best practices for the management of organic acid waste. Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, following established safety and environmental guidelines. The following procedures are based on general chemical waste management principles and should be implemented in the absence of explicit instructions from a safety data sheet (SDS) for this specific compound.

As a primary step, always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and requirements for chemical waste disposal.[1][2] Local regulations and facility protocols are the ultimate authority on waste management.

Summary of Disposal and Safety Considerations

For a clear overview of the essential information, the following table summarizes the key disposal and safety considerations for organic acids, which should be applied to this compound.

ConsiderationGuidelineSource(s)
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, goggles, and a lab coat. In case of spills or splashes, ensure safety showers and eyewash stations are accessible.[3][4][5]
Waste Segregation Do not mix organic acids with incompatible materials such as bases, oxidizers, cyanides, or sulfides.[1][6][7] Store organic acid waste separately from inorganic acids.[7][1][6][7]
Waste Containers Use compatible, corrosion-resistant, and leak-proof containers for waste collection.[1][3][5] Containers should not be metal.[6] Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[3][1][3][5][6]
Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name and concentration of the contents.[1][3][6][1][3][6]
Storage Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5] Flammable organic acids should be stored in a flammable storage cabinet.[3][1][3][5]
Disposal Method Small quantities of non-hazardous (based on other characteristics) corrosive wastes may be neutralized to a pH between 5.5 and 9.5 and then disposed of down the drain with copious amounts of water, if permitted by local regulations.[2] For larger quantities or if other hazards are present, dispose of as hazardous chemical waste through your institution's EHS department.[1][2][6][1][2][6]
Spill Management In case of a spill, assess the situation. If it is beyond your capabilities to handle safely, contact your supervisor or laboratory safety coordinator.[3] For small spills, use an appropriate absorbent material, and dispose of the contaminated material as hazardous waste.[3]

Experimental Protocol: Neutralization of Small-Volume Organic Acid Waste

This protocol details a general procedure for neutralizing a small quantity of aqueous organic acid waste in a laboratory setting. This should only be performed by trained personnel in a designated area.

Objective: To adjust the pH of a small volume of acidic waste to a neutral range (typically 5.5-9.5) for safe disposal, in accordance with institutional and local regulations.

Materials:

  • Aqueous organic acid waste

  • A suitable base for neutralization (e.g., sodium bicarbonate, sodium hydroxide (B78521) solution)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Don all necessary PPE. Perform the neutralization in a fume hood to ensure proper ventilation. Place the container with the acidic waste on a stir plate and add a stir bar.

  • Dilution (Optional but Recommended): If the acid is concentrated, it is advisable to first dilute it by slowly adding the acid to a large volume of cold water. This helps to control the exothermic reaction during neutralization.

  • Neutralization: Begin stirring the acidic solution. Slowly and carefully add the neutralizing base dropwise to the acidic waste. Be cautious as the reaction may generate heat and/or gas.

  • pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter. Continue adding the base in small increments until the pH is within the acceptable range for disposal (typically between 5.5 and 9.5, check local regulations).[2]

  • Final Disposal: Once the desired pH is achieved and the solution has cooled to room temperature, it can be disposed of according to your institution's guidelines. For drain disposal, this typically involves flushing with a large volume of water.[2]

  • Decontamination: Clean all equipment used in the neutralization process. Dispose of any contaminated materials (e.g., used gloves, pH strips) as solid hazardous waste.

Disposal Workflow for Laboratory Chemical Waste

The following diagram illustrates a general decision-making process for the disposal of chemical waste in a laboratory setting, with a focus on the pathway for organic acids.

DisposalWorkflow cluster_start Start: Chemical Waste Generation cluster_characterization Waste Characterization cluster_actions Disposal Actions Start Generate Chemical Waste IsKnown Is the identity of the waste known? Start->IsKnown ConsultSDS Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines IsKnown->ConsultSDS Yes UnknownWaste Treat as Unknown Hazardous Waste. Contact EHS. IsKnown->UnknownWaste No IsOrganicAcid Is the waste an organic acid? HasOtherHazards Does it have other hazardous characteristics (e.g., toxicity, reactivity)? IsOrganicAcid->HasOtherHazards Yes DisposeHazardous Dispose as Hazardous Waste via Institutional EHS IsOrganicAcid->DisposeHazardous No Segregate Segregate waste into a compatible, labeled container HasOtherHazards->Segregate Yes Neutralize Neutralize small quantities to pH 5.5-9.5 (if permissible) HasOtherHazards->Neutralize No ConsultSDS->IsOrganicAcid Segregate->DisposeHazardous DrainDisposal Dispose down the drain with copious water (if permissible) Neutralize->DrainDisposal End End DisposeHazardous->End DrainDisposal->End Disposal Complete UnknownWaste->End

Caption: A flowchart outlining the decision-making process for the proper disposal of laboratory chemical waste, highlighting the path for organic acids.

References

Essential Safety and Logistical Information for Handling 27-Hydroxymangiferonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of 27-Hydroxymangiferonic acid. The following procedures are based on best practices for managing powdered organic acids in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash goggles.[1] A face shield should be used in conjunction with goggles if there is a significant risk of splashing.[2][3]Nitrile or neoprene gloves.[2] Double gloving is recommended.A lab coat is the minimum requirement.[1] An impervious apron should be worn for larger quantities.[1]A NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of fine particles.[3] Work should be conducted in a fume hood or ventilated enclosure.[4][5][6]
Solution Preparation and Handling Chemical splash goggles.[1] A face shield is recommended when handling larger volumes (>10 mL).[1]Nitrile or neoprene gloves.[2][7]Lab coat.[1]Not generally required if handled in a well-ventilated area or fume hood.[4]
Transferring and Pouring Chemical splash goggles and a face shield.[1][3]Heavy nitrile or other impervious gloves.[1]Impervious apron over a lab coat.[1]Not generally required if performed in a fume hood.[5]
Cleaning and Decontamination Chemical splash goggles.[1]Nitrile or neoprene gloves.[2]Lab coat.[1]Not generally required.

Experimental Protocols

2.1. Handling and Dispensing Powdered this compound

  • Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and appropriate containers.

  • PPE: Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting (Powder)."

  • Dispensing: Carefully open the container of this compound inside the fume hood to avoid generating dust. Use a clean, dry spatula to transfer the desired amount of powder onto the weighing paper or boat on the balance.

  • Transfer: Once the desired amount is weighed, carefully transfer the powder to the receiving vessel.

  • Cleaning: After dispensing, securely close the stock container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[6]

2.2. Solution Preparation

  • Solvent Selection: Choose an appropriate solvent for this compound based on the experimental requirements.

  • PPE: Wear the recommended PPE for "Solution Preparation and Handling."

  • Dissolution: In a chemical fume hood, add the weighed this compound to the solvent in a suitable container. It is crucial to always add the acid to the solvent, not the other way around, to avoid splashing.[1]

  • Mixing: Gently swirl or stir the solution until the compound is fully dissolved.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

Operational and Disposal Plans

3.1. Spill Response

  • Small Spills (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with a neutralizing, absorbent material.[1]

    • Carefully sweep the material into a designated waste container, avoiding the generation of dust.[1]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Small Spills (Liquid):

    • Restrict access to the area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material.

    • Place the used absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact the institution's emergency response team or environmental health and safety office.[6]

3.2. Waste Disposal

  • Solid Waste: Collect all solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, in a clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be neutralized to a pH between 5.5 and 9.5 before disposal, provided they do not contain other hazardous materials.[8] Always check local regulations for drain disposal. If the solution contains other hazardous components, it must be disposed of as hazardous waste.[8]

  • Neutralization Protocol:

    • Work in a fume hood wearing appropriate PPE.[8]

    • Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to the acidic waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Once the pH is within the acceptable range, the neutralized solution may be disposed of according to institutional guidelines.[8]

Visual Guidance

The following workflow diagram illustrates the key steps for safely handling powdered this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start prep_area Prepare Work Area (Fume Hood) start->prep_area gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_powder Weigh Powder don_ppe->weigh_powder transfer_powder Transfer Powder weigh_powder->transfer_powder dissolve Dissolve in Solvent (Acid to Solvent) transfer_powder->dissolve clean_surfaces Clean Surfaces & Tools dissolve->clean_surfaces dispose_solid Dispose of Solid Waste clean_surfaces->dispose_solid neutralize_liquid Neutralize Liquid Waste dispose_solid->neutralize_liquid end End neutralize_liquid->end

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.